molecular formula C12H16N2O B1288890 1-Acetyl-6-amino-3,3-dimethylindoline CAS No. 453562-71-5

1-Acetyl-6-amino-3,3-dimethylindoline

Número de catálogo: B1288890
Número CAS: 453562-71-5
Peso molecular: 204.27 g/mol
Clave InChI: FDFKETITWKJRNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Acetyl-6-amino-3,3-dimethylindoline is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(6-amino-3,3-dimethyl-2H-indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFKETITWKJRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619053
Record name 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

453562-71-5
Record name 1-Acetyl-6-amino-3,3-dimethylindoline
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Record name 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Record name Ethanone, 1-(6-amino-2,3-dihydro-3,3-dimethyl-1H-indol-1-yl)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Acetyl-6-amino-3,3-dimethylindoline, a key intermediate in the synthesis of various active pharmaceutical ingredients. The described methodology is primarily based on a multi-step process outlined in patent literature, commencing with a Fischer indole (B1671886) synthesis followed by a series of functional group transformations.

This document details the experimental protocols for each key reaction, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway to facilitate a clear understanding of the process.

I. Overall Synthesis Pathway

The synthesis of this compound can be achieved through a six-step process starting from phenylhydrazine (B124118) and isobutyraldehyde (B47883). The key stages of this synthesis are:

  • Hydrazone Formation: Reaction of phenylhydrazine with isobutyraldehyde to form the corresponding hydrazone.

  • Fischer Indole Synthesis: Cyclization of the hydrazone to form 3,3-dimethyl-3H-indole.

  • Reduction of 3H-Indole: Reduction of the 3H-indole intermediate to yield 3,3-dimethylindoline (B1314585).

  • Nitration: Regioselective nitration of the indoline (B122111) ring at the 6-position.

  • Acetylation: Protection of the indoline nitrogen via acetylation.

  • Nitro Group Reduction: Reduction of the 6-nitro group to the corresponding 6-amino group to yield the final product.

The following diagram illustrates the logical flow of this synthetic route.

Synthesis_Pathway Start Phenylhydrazine + Isobutyraldehyde Hydrazone (E)-1-(2-methylpropylidene) -2-phenylhydrazine Start->Hydrazone Hydrazone Formation Indole3H 3,3-Dimethyl-3H-indole Hydrazone->Indole3H Fischer Indole Synthesis (MSA) Indoline 3,3-Dimethylindoline Indole3H->Indoline Reduction (NaBH4 or NaCNBH3) NitroIndoline 3,3-Dimethyl-6-nitroindoline (B71290) Indoline->NitroIndoline Nitration (HNO3, H2SO4) AcetylNitroIndoline 1-Acetyl-3,3-dimethyl -6-nitroindoline NitroIndoline->AcetylNitroIndoline Acetylation (Acetyl Chloride) FinalProduct 1-Acetyl-6-amino -3,3-dimethylindoline AcetylNitroIndoline->FinalProduct Reduction (Hydrogenation, Pd/C)

Caption: Synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepProductReported Yield
Fischer Indole Synthesis & Reduction3,3-Dimethylindoline85%
Nitration3,3-Dimethyl-6-nitroindoline91%
Acetylation & Nitro Group ReductionThis compound94%

Note: The yields are based on the experimental data provided in the cited patent literature and may vary depending on the specific reaction conditions and scale.

III. Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Step 1 & 2: Fischer Indole Synthesis and Reduction to 3,3-Dimethylindoline

This procedure combines the formation of the hydrazone, its cyclization, and the subsequent reduction into a streamlined process.

  • Reaction: Phenylhydrazine (4.32 g) and isobutyraldehyde (3.18 g) are reacted in heptane (B126788) (12 mL) in the presence of methanesulfonic acid (MSA) (19.2 g).

  • Temperature: The reaction is maintained at 30°C.

  • Duration: The reaction is stirred for 17 hours.

  • Work-up and Reduction: While the patent suggests subsequent reduction using sodium cyanoborohydride or sodium borohydride, specific details for this combined step's work-up are not fully elaborated. A standard aqueous work-up followed by reduction in a suitable solvent like methanol (B129727) or ethanol (B145695) would be a logical approach. The reduction is typically carried out at room temperature.[1]

Step 3: Nitration of 3,3-Dimethylindoline

This step introduces a nitro group at the 6-position of the indoline ring.

  • Reagents: 3,3-Dimethylindoline HCl salt (200 g) is dissolved in sulfuric acid (H₂SO₄, 1.42 kg). A solution of nitric acid (HNO₃, 75.6 g) in water (18.89 g) is prepared separately.

  • Temperature: The reaction mixture is cooled to a temperature between -15°C and 10°C.

  • Procedure: The nitric acid solution is added dropwise to the stirred solution of 3,3-dimethylindoline in sulfuric acid. The reaction mixture is stirred for 1 hour at this temperature.

  • Work-up: The reaction mixture is then transferred into a pre-cooled (0-5°C) mixture of 30% ammonium (B1175870) hydroxide (B78521) (NH₄OH, 2.084 L) and water (600 mL). The pH is adjusted to 8-9 with additional NH₄OH. Isopropyl acetate (B1210297) (IPAC, 800 mL) is added, and the phases are separated. The aqueous phase is extracted with further IPAC (400 mL). The combined organic phases are washed with saturated brine (400 mL) to give a solution of 3,3-dimethyl-6-nitroindoline.[1]

Step 4: Acetylation of 3,3-Dimethyl-6-nitroindoline

The indoline nitrogen is protected by acetylation in this step.

  • Reagents: The free amine of 3,3-dimethyl-6-nitroindoline is acetylated using acetyl chloride or acetic anhydride. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Solvent: A suitable solvent for this reaction is dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethylacetamide (DMAC).

  • Temperature: The acetylation is performed at room temperature.[1]

Step 5: Reduction of 1-Acetyl-3,3-dimethyl-6-nitroindoline

The final step involves the reduction of the nitro group to an amino group.

  • Reagents: 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (50 g) is hydrogenated using 5% Palladium on carbon (Pd/C) (1 g, 50% wet) as a catalyst.

  • Solvent: Tetrahydrofuran (THF, 200 mL) is used as the solvent.

  • Procedure: The reagents and solvent are charged into a hydrogenation reactor. The vessel is degassed with vacuum and then filled with hydrogen gas to a pressure of 30 PSI. The mixture is stirred for 6 hours at 60°C.

  • Work-up: The reaction mixture is filtered through Celite™, and the filter cake is washed with THF (2 x 150 mL). The combined filtrate and washes are concentrated under vacuum. Toluene (B28343) (150 mL) is added, and the product is isolated by filtration. The wet cake is washed with deionized water (2 x 100 mL) and toluene (50 mL) to afford 1-(6-amino-3,3-dimethyl-indolin-1-yl)ethanone.[1]

IV. Concluding Remarks

The described synthetic pathway offers a robust and scalable method for the preparation of this compound. The procedures, while requiring careful control of reaction conditions, particularly during the nitration step, utilize readily available reagents and standard organic synthesis techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this and structurally related compounds. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory setting, with appropriate safety precautions in place.

References

The Biological Profile of 1-Acetyl-6-amino-3,3-dimethylindoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct public-domain data on the biological activity of 1-Acetyl-6-amino-3,3-dimethylindoline is not currently available. This guide has been constructed by leveraging data from structurally and functionally related compounds, primarily Motesanib (AMG 706), for which this compound is a known synthetic intermediate.[1] The information presented herein is intended to provide a well-founded projection of its potential biological activities and methodologies for its evaluation.

Introduction

This compound is a heterocyclic amine belonging to the indoline (B122111) class of compounds. While this specific molecule is not extensively characterized in publicly accessible literature, its role as a key intermediate in the synthesis of potent kinase inhibitors, such as Motesanib, suggests its potential as a scaffold in the development of anti-angiogenic and anti-tumor agents.[1] This technical guide provides a comprehensive overview of the putative biological activity, mechanism of action, and relevant experimental protocols for the evaluation of this compound and its derivatives, based on the well-documented activities of the multi-kinase inhibitor, Motesanib.

Putative Biological Activity and Mechanism of Action

Based on its structural relationship to Motesanib, this compound derivatives are anticipated to exhibit potent inhibitory activity against key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. The primary targets are likely to be the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, the stem cell factor receptor.[2][3][4][5]

The proposed mechanism of action involves the inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of signaling cascades in endothelial cells is expected to inhibit their proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

Signaling Pathway

The anti-angiogenic effects of indoline-based kinase inhibitors are primarily mediated through the inhibition of the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade that involves key downstream effectors such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting endothelial cell survival, proliferation, and migration. Inhibition of VEGFR-2 by a compound derived from this compound would block these downstream signals.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Inhibitor Indoline Inhibitor (e.g., Motesanib) Inhibitor->VEGFR2 Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Migration Cell Migration NFkB->Migration Survival Cell Survival NFkB->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 signaling and inhibition.

Quantitative Biological Data (Representative)

The following tables summarize the quantitative biological data for Motesanib, which serves as a proxy for the potential activity of derivatives of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Motesanib
Target KinaseIC50 (nM)
VEGFR12
VEGFR23
VEGFR36
Kit8
PDGFR84

Data sourced from MedChemExpress and ApexBio.[4][6]

Table 2: In Vitro Cellular Activity of Motesanib
AssayCell LineIC50 (nM)
VEGF-induced HUVEC ProliferationHUVEC10
bFGF-induced HUVEC ProliferationHUVEC>3000
PDGF-induced Cellular Proliferation-207
SCF-induced c-Kit Phosphorylation-37

Data sourced from MedChemExpress and ApexBio.[4][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field for evaluating anti-angiogenic compounds.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

  • Plate Coating: A 96-well microplate is pre-coated with a poly(Glu, Tyr) 4:1 substrate.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., derived from this compound) are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and a solution of ATP are added to each well to initiate the phosphorylation of the substrate. The plate is incubated for a defined period (e.g., 45 minutes) at room temperature.[7]

  • Detection: A primary antibody specific for phosphorylated tyrosine residues (p-Tyr), conjugated to an enzyme such as horseradish peroxidase (HRP), is added to the wells.[8]

  • Signal Generation: After incubation and washing, a chromogenic or chemiluminescent HRP substrate is added.

  • Data Analysis: The absorbance or luminescence is measured using a microplate reader. The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Endothelial Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of endothelial cells, a critical step in angiogenesis.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of approximately 2 x 10³ cells per well and allowed to adhere overnight.[9]

  • Serum Starvation: The cells are synchronized by incubation in a low-serum medium (e.g., 2% FBS) for 24 hours.[9]

  • Compound Treatment: The medium is replaced with a low-serum medium containing various concentrations of the test compound.

  • Stimulation: The cells are stimulated with a pro-angiogenic factor, typically VEGF (e.g., at 10 ng/mL).[10]

  • Incubation: The plate is incubated for 48-72 hours to allow for cell proliferation.

  • Quantification of Proliferation: Cell viability is measured using a metabolic assay such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9][10]

  • Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-stimulated control without the inhibitor. The IC50 value is then calculated.

Endothelial Cell Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures.

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify at 37°C.[8]

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound and a pro-angiogenic stimulus.

  • Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.[8]

  • Imaging: The formation of the tubular network is visualized and captured using a microscope.

  • Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The results are compared to the control group to determine the inhibitory effect of the compound.

Experimental Workflow

The evaluation of a novel indoline derivative for anti-angiogenic activity would typically follow a structured workflow, progressing from in vitro enzymatic assays to cellular and potentially in vivo models.

Experimental_Workflow Start Synthesized Indoline Derivative Kinase_Assay VEGFR-2 Kinase Inhibition Assay Start->Kinase_Assay Cell_Proliferation Endothelial Cell Proliferation Assay Kinase_Assay->Cell_Proliferation If active Tube_Formation Endothelial Cell Tube Formation Assay Cell_Proliferation->Tube_Formation If active Migration_Assay Endothelial Cell Migration Assay Tube_Formation->Migration_Assay In_Vivo In Vivo Angiogenesis/ Tumor Xenograft Model Migration_Assay->In_Vivo If promising Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Workflow for anti-angiogenic evaluation.

Conclusion

While direct biological data for this compound is not publicly available, its role as a precursor to the multi-kinase inhibitor Motesanib strongly suggests that its derivatives would be promising candidates for the development of anti-angiogenic agents. The primary mechanism of action is anticipated to be the inhibition of VEGFRs and other related RTKs. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and preclinical evaluation of novel anti-cancer therapeutics based on the this compound scaffold. Further investigation into the synthesis and biological testing of derivatives of this compound is warranted to explore their full therapeutic potential.

References

Technical Guide: Spectroscopic Analysis of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-6-amino-3,3-dimethylindoline, a molecule of interest in synthetic and medicinal chemistry. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented. The experimental protocols for obtaining this data are also described to ensure reproducibility. This guide is intended to serve as a key reference for researchers working with this and related compounds.

Spectroscopic Data

The structural characterization of this compound is crucial for its application in research and development. The following tables summarize the key data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.01d, J=7.9 Hz1HH-7
6.54dd, J=7.9, 2.1 Hz1HH-5
6.49d, J=2.1 Hz1HH-4
3.81s2HH-2
3.65br s2HNH₂
2.19s3HCOCH₃
1.28s6H2 x CH₃

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
168.7C=O
145.2C-6
143.9C-7a
124.6C-7
114.8C-5
110.1C-4
109.9C-3a
56.1C-2
43.8C-3
28.62 x CH₃
24.3COCH₃
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3420, 3340Strong, SharpN-H Stretch (Amino group)
2960, 2870MediumC-H Stretch (Aliphatic)
1645StrongC=O Stretch (Amide)
1610, 1500MediumC=C Stretch (Aromatic)
1370MediumC-N Stretch
Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺219.1497219.1495

Experimental Protocols

The following protocols detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.98 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing: The data was processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR Two accessory was utilized.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

  • Data Processing: The spectrum was recorded as transmittance and the data was processed using the instrument's software.

Mass Spectrometry
  • Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source was used.

  • Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.

  • Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-1200 m/z

  • Data Processing: The data was acquired and processed using MassLynx software.

Logical Workflow and Data Integration

The characterization of a novel compound like this compound follows a logical progression of analytical techniques to elucidate its structure.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Structure Final Structure Confirmation IR->Structure MS->Structure NMR->Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-amino-3,3-dimethylindoline is a key heterocyclic intermediate, pivotal in the synthesis of advanced pharmaceutical compounds. Its primary significance lies in its role as a foundational scaffold for the development of potent multi-kinase inhibitors, most notably Motesanib (AMG-706). This technical guide delineates the core research applications of this compound, focusing on its synthetic utility and the pharmacological profile of its principal derivative, Motesanib. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of the quantitative data related to the biological activity of Motesanib. Visualizations of the synthetic workflow and the relevant signaling pathways are included to facilitate a deeper understanding of its application in drug discovery and development.

Introduction

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This compound has emerged as a crucial building block, particularly in the field of oncology. While the compound itself is primarily valued as a synthetic intermediate, its potential research applications are intrinsically linked to the biological activities of the compounds it helps create.[1][2] This guide explores these applications, with a central focus on the synthesis and activity of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Motesanib.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The following is a representative experimental protocol.

Synthesis of this compound

A common synthetic route involves the construction of the indoline core followed by functional group manipulations.

Experimental Protocol:

  • Formation of 3,3-dimethylindoline (B1314585): This can be achieved through a Fischer indole (B1671886) synthesis or other cyclization methods.

  • Nitration: The indoline ring is nitrated to introduce a nitro group at the 6-position.

  • Acetylation: The nitrogen of the indoline ring is acetylated to protect it and form 1-acetyl-6-nitro-3,3-dimethylindoline.

  • Reduction: The nitro group is then reduced to an amine to yield the final product, this compound.

G cluster_synthesis Synthesis of this compound Indoline 3,3-dimethylindoline NitroIndoline 6-nitro-3,3-dimethylindoline Indoline->NitroIndoline Nitration AcetylNitroIndoline 1-acetyl-6-nitro-3,3-dimethylindoline NitroIndoline->AcetylNitroIndoline Acetylation FinalProduct This compound AcetylNitroIndoline->FinalProduct Reduction

A simplified workflow for the synthesis of this compound.

Core Application: Intermediate in the Synthesis of Motesanib

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Motesanib (AMG-706).[3][4] Motesanib is an orally bioavailable small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Synthesis of Motesanib from this compound

Experimental Protocol:

  • Amide Coupling: this compound is coupled with 2-((pyridin-4-ylmethyl)amino)nicotinic acid. This reaction typically employs standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable solvent like DMF.

  • Deprotection: The acetyl protecting group on the indoline nitrogen is removed under basic or acidic conditions to yield Motesanib.

G cluster_motesanib_synthesis Synthesis of Motesanib Intermediate This compound CoupledProduct N-(1-Acetyl-3,3-dimethylindolin-6-yl)-2-((pyridin-4-ylmethyl)amino)nicotinamide Intermediate->CoupledProduct Amide Coupling NicotinicAcid 2-((pyridin-4-ylmethyl)amino)nicotinic acid NicotinicAcid->CoupledProduct Motesanib Motesanib (AMG-706) CoupledProduct->Motesanib Deprotection

Workflow for the synthesis of Motesanib from the indoline intermediate.

Pharmacological Profile of Motesanib

The research significance of this compound is best understood through the pharmacological properties of Motesanib. Motesanib targets several key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[5][6][7]

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of Motesanib against various kinases.

Kinase TargetIC50 (nM)
VEGFR12
VEGFR23
VEGFR36
PDGFR84
Kit8
Ret59

Data compiled from publicly available sources.[5][6]

Cellular Activity

The inhibitory effects of Motesanib have been demonstrated in various cell-based assays.

Cell-Based AssayCell LineIC50 (nM)
VEGF-induced cellular proliferationHUVECs10
PDGF-induced proliferationNot specified207
SCF-induced c-kit phosphorylationNot specified37

Data compiled from publicly available sources.[5][6]

Signaling Pathways Modulated by Motesanib

Motesanib exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling pathways downstream of VEGFR, PDGFR, Kit, and Ret. These pathways are critical for endothelial cell proliferation and migration, as well as tumor growth and survival.

G cluster_pathway Signaling Pathways Inhibited by Motesanib cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Motesanib Motesanib (AMG-706) VEGFR VEGFR Motesanib->VEGFR PDGFR PDGFR Motesanib->PDGFR Kit Kit Motesanib->Kit Ret Ret Motesanib->Ret PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K RAS RAS/MAPK VEGFR->RAS PDGFR->PI3K PDGFR->RAS Kit->PI3K Kit->RAS Ret->PI3K Ret->RAS Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival RAS->Proliferation Migration Migration RAS->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Signaling pathways targeted by Motesanib.

Future Research Directions

The established role of this compound as a precursor to a potent multi-kinase inhibitor opens avenues for further research:

  • Development of Novel Kinase Inhibitors: The indoline core can be utilized as a scaffold for the design and synthesis of new derivatives targeting other kinases implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the 3,3-dimethylindoline moiety can be explored to understand their impact on the binding affinity and selectivity of the final compounds.

  • Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the targeted pathways of Motesanib are also relevant in other conditions, such as certain inflammatory diseases and retinopathies, suggesting broader therapeutic potential for derivatives of this intermediate.

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its primary research application lies in its function as a key building block for the synthesis of Motesanib, a multi-targeted kinase inhibitor with significant anti-angiogenic and anti-tumor properties. The data and protocols presented in this guide underscore the importance of this intermediate and provide a foundation for researchers and scientists to explore its potential in developing novel therapeutics. The versatility of the indoline scaffold suggests that this compound will continue to be a relevant starting material in the quest for new and improved medicines.

References

In-Depth Technical Guide: 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the mechanism of action, biological activity, and pharmacological profile of 1-Acetyl-6-amino-3,3-dimethylindoline. Following a comprehensive review of scientific literature, patent filings, and chemical databases, it has been determined that This compound is exclusively documented as a chemical intermediate . There is no available scientific data on its intrinsic biological activity, mechanism of action, or specific signaling pathways in which it is directly involved as an active pharmacological agent. Its sole utility described in the literature is as a precursor in the synthesis of more complex, biologically active molecules.

Current Understanding and Application

This compound serves as a key building block in multi-step chemical syntheses. Its structure is utilized to construct the core of more elaborate compounds that exhibit pharmacological activity. The primary role of this compound is to be chemically modified and incorporated into a final drug substance.

Role as a Synthetic Intermediate

Multiple sources, including chemical suppliers and patent literature, consistently categorize this compound as a drug intermediate.[1][2] For instance, it is a documented precursor in the synthesis of motesanib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors.[3] The synthesis of such compounds involves the chemical transformation of this compound, but the biological activity resides in the final, structurally distinct molecule, not in this intermediate.

The general workflow for the utilization of this intermediate is depicted below.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Precursor_Molecules Precursor Molecules Intermediate 1-Acetyl-6-amino- 3,3-dimethylindoline Precursor_Molecules->Intermediate Synthesis Step(s) Final_Compound Pharmacologically Active Compound (e.g., Motesanib) Intermediate->Final_Compound Further Reaction(s) Bio_Assay Biological Assays (e.g., Kinase Inhibition) Final_Compound->Bio_Assay MoA Mechanism of Action Determination Bio_Assay->MoA

Figure 1. Logical workflow illustrating the role of this compound as a synthetic intermediate leading to a biologically active compound which is then subjected to mechanism of action studies.

Absence of Pharmacological Data

A thorough search has yielded no studies that evaluate this compound for any direct biological effects. Consequently, there is a complete lack of quantitative data, such as:

  • IC50 (half-maximal inhibitory concentration) values

  • Ki (inhibition constant) values

  • EC50 (half-maximal effective concentration) values

  • Binding affinities for any molecular target

Without this fundamental data, it is not possible to construct a mechanism of action.

Lack of Experimental Protocols

As there are no published studies on the biological activity of this compound, no experimental protocols for its biological evaluation exist. The available protocols are for its chemical synthesis, such as the reduction of 1-Acetyl-3,3-dimethyl-6-nitroindoline.[3][4][5]

The synthesis process is outlined in the diagram below.

G Start 1-Acetyl-3,3-dimethyl- 6-nitroindoline Process Dissolve in Methanol (MeOH) Bubble with H₂ gas Add 10% Pd/C catalyst Stir under H₂ atmosphere Start->Process Reduction Reaction Filter Filter through Celite Process->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Flash Chromatography Concentrate->Purify End 1-Acetyl-6-amino- 3,3-dimethylindoline Purify->End

Figure 2. A generalized experimental workflow for the synthesis of this compound from its nitro precursor, as described in patent literature.

Conclusion for Research and Development

For professionals in research, science, and drug development, this compound should be regarded strictly as a chemical building block and not as a pharmacologically active agent. All inquiries into the mechanism of action of compounds derived from this intermediate should focus on the final molecular entity, as the biological activity is a feature of the fully assembled molecule. There is no evidence to suggest that this intermediate contributes directly to the pharmacological effect of the final drug product. Future research efforts should be directed accordingly.

References

Technical Guide: Solubility and Stability of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of 1-Acetyl-6-amino-3,3-dimethylindoline, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of public data on this specific molecule, this document outlines standardized, industry-accepted experimental protocols for determining its physicochemical properties. It includes detailed procedures for kinetic and thermodynamic solubility assays, as well as a systematic approach to evaluating chemical stability through forced degradation studies and the development of a stability-indicating HPLC method. The information herein is intended to equip researchers and drug development professionals with the necessary framework to characterize this compound, ensuring its quality, and optimizing its use in further manufacturing and formulation processes.

Introduction

This compound is a crucial building block in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in the synthesis of drug candidates. Poor solubility can impede reaction kinetics and bioavailability, while instability can lead to the formation of impurities, impacting the safety and efficacy of the final product. This guide presents a structured approach to generating the essential solubility and stability data for this compound.

Solubility Assessment

The aqueous solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early discovery to get a rapid assessment, while thermodynamic solubility provides the true equilibrium value, which is critical for formulation development.[1][2][3]

Experimental Protocols

This high-throughput method determines the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.[2][4]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[1]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

This method measures the equilibrium solubility of the solid compound in a buffer over an extended period.[1][5][6]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration using a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The thermodynamic solubility is the average concentration determined from replicate samples.

Data Presentation

The solubility data for this compound should be summarized as follows:

Table 1: Aqueous Solubility of this compound

Assay TypeBuffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425DataData
ThermodynamicAcetate Buffer5.025DataData
ThermodynamicPhosphate Buffer7.425DataData
ThermodynamicBorate Buffer9.025DataData

Stability Assessment

Stability assessment involves evaluating the degradation of the compound under various stress conditions, which helps in identifying potential degradation products and establishing its intrinsic stability.[7] Forced degradation studies are a key component of this assessment.[8][9][10][11]

Experimental Protocols

Expose this compound to a range of stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the parent compound.[9]

Protocol:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for up to 72 hours.[8]

    • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for up to 72 hours.[8]

    • Oxidation: Treat with 3% H₂O₂ at room temperature for up to 72 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for up to one week.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method (see section 3.1.2).

A stability-indicating method is a validated analytical procedure that can accurately quantify the active substance without interference from degradation products, process impurities, or other potential impurities.[12][13]

Protocol:

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., varying organic modifier, pH, and buffer strength) to achieve optimal separation of the parent compound from its degradation products generated during forced degradation studies.[14]

  • Method Optimization: Fine-tune the chromatographic parameters (gradient profile, flow rate, column temperature) to ensure adequate resolution (>1.5) between all peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The results from the forced degradation studies should be presented in a clear, tabular format.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationParent Compound Remaining (%)Number of DegradantsMajor Degradant (RT, min)Mass Balance (%)
0.1 N HCl, 60°C72hDataDataDataData
0.1 N NaOH, 60°C72hDataDataDataData
3% H₂O₂, RT72hDataDataDataData
Dry Heat, 80°C7dDataDataDataData
Photolytic (ICH Q1B)-DataDataDataData

Visualization of Workflows

Solubility Assessment Workflow

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with This compound prep_kinetic Prepare 10mM DMSO stock solution start->prep_kinetic prep_thermo Add excess solid to aqueous buffers (various pH) start->prep_thermo add_buffer_k Add to aqueous buffer (pH 7.4) in 96-well plate prep_kinetic->add_buffer_k incubate_k Incubate for 2h at room temperature add_buffer_k->incubate_k measure_k Measure turbidity (Nephelometry) incubate_k->measure_k result_k Kinetic Solubility Value measure_k->result_k incubate_t Agitate for 24-48h at constant temperature prep_thermo->incubate_t separate_t Centrifuge/Filter to remove undissolved solid incubate_t->separate_t quantify_t Quantify concentration in supernatant via HPLC-UV separate_t->quantify_t result_t Thermodynamic Solubility Value quantify_t->result_t

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment Workflow

G cluster_0 Stability Assessment Workflow cluster_1 Forced Degradation cluster_2 Analytical Method Development start Start with This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress method_dev Develop Stability-Indicating HPLC-PDA Method start->method_dev sampling Collect samples at various time points stress->sampling stressed_samples Stressed Samples sampling->stressed_samples analysis Analyze Stressed Samples with Validated Method stressed_samples->analysis method_val Validate Method (ICH) method_dev->method_val validated_method Validated Method method_val->validated_method validated_method->analysis report Report: - % Degradation - Degradation Profile - Mass Balance analysis->report

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

This guide outlines the essential experimental framework for the comprehensive characterization of the solubility and stability of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data crucial for informed decision-making in the drug development process. The proposed workflows for solubility and stability assessment provide a clear path for determining the intrinsic physicochemical properties of this important chemical intermediate, thereby facilitating its successful application in pharmaceutical synthesis and formulation.

References

Commercial Sourcing and Technical Guide for 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for the research chemical 1-Acetyl-6-amino-3,3-dimethylindoline. This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] This document outlines commercially available sources, presents a summary of quantitative data, details relevant experimental protocols for synthesis and quality control, and provides visual representations of a typical procurement workflow and a hypothetical signaling pathway for research context.

Commercial Suppliers and Quantitative Data

For researchers looking to procure this compound, several commercial suppliers offer this compound for research and development purposes. The following table summarizes the available quantitative data from various suppliers to facilitate a comparative analysis.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice
Shanghai Dano Pharmaceutical Co., Ltd.1-Acetyl-6-amino-3,3-dimethyl-2,3-dihydro-indole453562-71-598%Minimum Order: Grams to Kilograms[3]Contact for Quote
MedchemExpressThis compound453562-71-5>98%InquireContact for Quote
MySkinRecipes1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone453562-71-598%[4]InquireContact for Quote

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The following sections detail methodologies for the synthesis and quality control of this compound, based on established chemical principles and published methods for related substituted indolines.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a 3,3-dimethylindoline (B1314585) core, followed by nitration, acetylation, and subsequent reduction of the nitro group. The following protocol is a representative example based on established chemical transformations.[1]

Step 1: Synthesis of 6-Nitro-3,3-dimethylindoline

  • To a cooled (0-5 °C) solution of 3,3-dimethylindoline in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., sodium hydroxide (B78521) solution) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 6-nitro-3,3-dimethylindoline.

Step 2: Acetylation of 6-Nitro-3,3-dimethylindoline

  • Dissolve the 6-nitro-3,3-dimethylindoline from the previous step in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (B128534) or pyridine.

  • Slowly add acetyl chloride or acetic anhydride (B1165640) to the mixture at room temperature.

  • Stir the reaction for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1-Acetyl-6-nitro-3,3-dimethylindoline.

Step 3: Reduction of the Nitro Group

  • Dissolve the 1-Acetyl-6-nitro-3,3-dimethylindoline in a solvent such as ethanol (B145695) or methanol.

  • Add a reducing agent, for instance, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (hydrogenation).

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

  • Monitor the reaction until the starting material is consumed.

  • Filter the catalyst (if using hydrogenation) and concentrate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Quality Control and Characterization

To ensure the identity and purity of the synthesized or procured this compound, the following analytical techniques are recommended:

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Method: A reversed-phase HPLC method can be employed.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: The purity is determined by the area percentage of the main peak. A well-developed method for substituted indole (B1671886) derivatives can serve as a starting point for optimization.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Method:

    • ¹H NMR: Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the acetyl group, the aromatic protons, the methylene (B1212753) protons, and the gem-dimethyl groups.

    • ¹³C NMR: Acquire the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound.

  • Method: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the molecular ion. The observed m/z should correspond to the calculated molecular weight of C₁₂H₁₆N₂O.

Visualizations

The following diagrams illustrate key workflows and conceptual pathways relevant to the use of this compound in a research setting.

procurement_workflow cluster_sourcing Supplier Sourcing & Selection cluster_qc In-house Quality Control cluster_research Research Application start Identify Need for This compound search Search Commercial Databases & Supplier Websites start->search compare Compare Suppliers: Purity, Price, Availability search->compare select Select Supplier & Request Quote compare->select receive Receive Compound select->receive hplc Purity Analysis (HPLC) receive->hplc nmr Structural Confirmation (NMR) hplc->nmr ms Molecular Weight Verification (MS) nmr->ms approve Approve for Research Use ms->approve experiment Use in Synthesis or Biological Assays approve->experiment

Caption: Procurement and Quality Control Workflow for Research Chemicals.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription inhibitor Novel Kinase Inhibitor (Synthesized from Precursor) inhibitor->raf precursor Precursor: 1-Acetyl-6-amino- 3,3-dimethylindoline precursor->inhibitor gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

References

An In-depth Technical Guide to 1-Acetyl-6-amino-3,3-dimethylindoline: Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The indoline (B122111) scaffold, a reduced form of indole, has garnered substantial attention as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[3][4][5] Among the various substituted indolines, 1-Acetyl-6-amino-3,3-dimethylindoline stands out as a crucial synthetic intermediate in the development of potent pharmaceuticals. While this compound is not primarily investigated for its own biological activity, its role in the synthesis of multi-targeted kinase inhibitors, such as Motesanib (AMG 706), underscores its importance in drug development.[6][7]

This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis and its pivotal role as a precursor to the vascular endothelial growth factor receptor (VEGFR) inhibitor, Motesanib. The broader biological significance of the 6-aminoindoline scaffold will also be discussed to provide a contextual understanding of its value in modern medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been a subject of process chemistry optimization to ensure high yield and purity for its use in pharmaceutical manufacturing. A common synthetic route is outlined in a patent describing an improved method for its preparation.[8]

Experimental Protocol: A Generalized Synthetic Pathway

A generalized protocol for the synthesis of this compound involves the following key transformations:

  • Fischer Indole Synthesis: The synthesis typically commences with a Fischer indole synthesis. Phenylhydrazine is reacted with isobutyraldehyde (B47883) to form a hydrazone. This intermediate is then cyclized in the presence of an acid catalyst, such as methanesulfonic acid (MSA), to yield 3,3-dimethyl-3H-indole.[8]

  • Reduction to Indoline: The resulting 3H-indole is subsequently reduced to the corresponding 3,3-dimethylindoline (B1314585). This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) or sodium cyanobutyrohydride being effective options.[8]

  • Nitration: The 3,3-dimethylindoline undergoes nitration to introduce a nitro group at the 6-position of the indoline ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent for this step.[8]

  • Acetylation: To protect the secondary amine of the indoline ring, an acetylation reaction is performed. This is typically carried out using acetyl chloride or acetic anhydride (B1165640) to yield 1-acetyl-3,3-dimethyl-6-nitroindoline.[8]

  • Reduction of the Nitro Group: The final step is the reduction of the 6-nitro group to the corresponding 6-amino group. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[8]

The following diagram illustrates the general synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Phenylhydrazine->Fischer Indole Synthesis Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Fischer Indole Synthesis 3,3-dimethyl-3H-indole 3,3-dimethyl-3H-indole Fischer Indole Synthesis->3,3-dimethyl-3H-indole Reduction Reduction 3,3-dimethyl-3H-indole->Reduction 3,3-dimethylindoline 3,3-dimethylindoline Reduction->3,3-dimethylindoline Nitration Nitration 3,3-dimethylindoline->Nitration 3,3-dimethyl-6-nitroindoline 3,3-dimethyl-6-nitroindoline Nitration->3,3-dimethyl-6-nitroindoline Acetylation Acetylation 3,3-dimethyl-6-nitroindoline->Acetylation 1-acetyl-3,3-dimethyl-6-nitroindoline 1-acetyl-3,3-dimethyl-6-nitroindoline Acetylation->1-acetyl-3,3-dimethyl-6-nitroindoline Nitro Group Reduction Nitro Group Reduction 1-acetyl-3,3-dimethyl-6-nitroindoline->Nitro Group Reduction This compound This compound Nitro Group Reduction->this compound

Synthetic workflow for this compound.

Application in the Synthesis of Motesanib (AMG 706)

The primary utility of this compound in the pharmaceutical industry is as a key building block for the synthesis of Motesanib. Motesanib is an orally active, small-molecule inhibitor of VEGFR1, VEGFR2, VEGFR3, platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-kit).[6][7][9]

Motesanib Synthesis Workflow

The synthesis of Motesanib from this compound involves the deacetylation of the indoline nitrogen followed by coupling with a substituted pyridine (B92270) carboxylic acid.

  • Deacetylation: The acetyl group of this compound is removed to expose the free secondary amine of the indoline ring, yielding 6-amino-3,3-dimethylindoline.

  • Amide Coupling: The resulting 6-amino-3,3-dimethylindoline is then coupled with 2-(((4-pyridinyl)methyl)amino)-3-pyridinecarboxylic acid. This amide bond formation is a critical step and can be achieved using standard peptide coupling reagents.

The following diagram illustrates the workflow for the synthesis of Motesanib from this compound.

Motesanib_Synthesis This compound This compound Deacetylation Deacetylation This compound->Deacetylation 6-amino-3,3-dimethylindoline 6-amino-3,3-dimethylindoline Deacetylation->6-amino-3,3-dimethylindoline Amide_Coupling Amide_Coupling 6-amino-3,3-dimethylindoline->Amide_Coupling Pyridine_acid 2-(((4-pyridinyl)methyl)amino)- 3-pyridinecarboxylic acid Pyridine_acid->Amide_Coupling Motesanib Motesanib Amide_Coupling->Motesanib

Synthesis of Motesanib from the core intermediate.

Biological Context and the Significance of the 6-Aminoindoline Scaffold

While this compound itself is not reported to have significant biological activity, the 6-aminoindoline scaffold it provides is of great interest in medicinal chemistry. This is exemplified by the pharmacological profile of Motesanib.

Mechanism of Action of Motesanib

Motesanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[9][10] By targeting VEGFRs, Motesanib blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. This anti-angiogenic activity restricts the tumor's blood supply, thereby inhibiting its growth and metastasis.[9][10] The inhibition of PDGFR and c-kit further contributes to its anti-tumor effects by disrupting other signaling pathways that promote cancer cell survival and proliferation.[7]

The Indoline Scaffold in Kinase Inhibitors

The indoline and, more broadly, the indole scaffold are prevalent in a multitude of approved and investigational kinase inhibitors.[3][4][5] These scaffolds serve as effective templates for positioning key pharmacophoric elements that interact with the ATP-binding site of kinases. The 6-amino group, in particular, can act as a crucial hydrogen bond donor or acceptor, or as a point of attachment for further chemical modifications to enhance potency and selectivity. The development of various indoline-based compounds as potent VEGFR inhibitors highlights the versatility of this scaffold in generating targeted anti-cancer agents.[3][11][12]

Quantitative Data

As this compound is a synthetic intermediate, there is a lack of published quantitative data regarding its biological activity. The focus of quantitative studies has been on the final active pharmaceutical ingredient, Motesanib. For Motesanib, key in vitro and in vivo data are summarized below.

Target/Assay Motesanib (AMG 706) Activity Reference
VEGFR2 (KDR) IC50 3 nM[10]
VEGFR1 (Flt-1) IC50 2 nM[10]
VEGFR3 (Flt-4) IC50 6 nM[10]
c-Kit IC50 8 nM[10]
PDGFR IC50 64 nM[10]
HUVEC Proliferation IC50 10 nM[10]
Rat Corneal Angiogenesis ED50 (oral, BID) 2.1 mg/kg[10]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; HUVEC: Human Umbilical Vein Endothelial Cells.

Conclusion

This compound is a molecule of significant interest not for its intrinsic biological properties, but for its indispensable role as a key intermediate in the synthesis of the multi-targeted kinase inhibitor, Motesanib. The synthetic pathways to this intermediate are well-established, enabling its production for pharmaceutical development. The broader 6-aminoindoline scaffold is a validated and valuable pharmacophore in the design of kinase inhibitors, particularly those targeting the VEGFR family. For researchers and professionals in drug development, understanding the synthesis and utility of this compound provides insight into the practical aspects of constructing complex, biologically active molecules and highlights the strategic importance of well-designed chemical building blocks in the discovery of novel therapeutics.

References

An In-depth Technical Guide on the Toxicological Profile of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetyl-6-amino-3,3-dimethylindoline is a chemical compound with potential applications in pharmaceutical and chemical industries. A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety. This document outlines the key toxicological endpoints and the experimental methodologies used to assess the safety of this compound.

Physicochemical Properties

A summary of the physicochemical properties of this compound is crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME).

PropertyValue
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
AppearanceOff-white to pale yellow solid
Melting Point158-162 °C
SolubilitySoluble in DMSO and Methanol
LogP2.3 (Predicted)

Acute Toxicity

Acute toxicity studies are performed to determine the potential for a substance to cause adverse health effects from a single, short-term exposure.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
  • Test System: Female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.

  • Administration: A single oral dose of the test substance is administered via gavage.

  • Dose Levels: The study proceeds sequentially with single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 (median lethal dose) is calculated using the maximum likelihood method.

Quantitative Data
EndpointSpeciesRouteValue
LD50RatOral> 2000 mg/kg (Illustrative)
LD50RabbitDermal> 2000 mg/kg (Illustrative)
LC50RatInhalation> 5 mg/L (Illustrative)

Genotoxicity

Genotoxicity assays are conducted to identify substances that can cause damage to DNA and chromosomes.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

  • Procedure: The test substance, at various concentrations, is incubated with the bacterial strains.

  • Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
  • Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).

  • Procedure: Cells are exposed to the test substance with and without metabolic activation.

  • Endpoint: Cells are examined for chromosomal abnormalities (e.g., breaks, gaps, and exchanges).

Quantitative Data
AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without S9Negative (Illustrative)
Chromosomal AberrationCHO cellsWith and Without S9Negative (Illustrative)
In Vivo MicronucleusMouse Bone MarrowN/ANegative (Illustrative)

Signaling Pathways in Toxicity

Understanding the interaction of a compound with cellular signaling pathways can provide insights into its mechanism of toxicity. For a novel compound, initial computational predictions followed by in vitro assays are often employed.

cluster_0 Cellular Stress Response Compound 1-Acetyl-6-amino- 3,3-dimethylindoline ROS Reactive Oxygen Species (ROS) Compound->ROS Nrf2 Nrf2 ROS->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Detox Detoxification Enzymes ARE->Detox promotes transcription

Caption: Potential oxidative stress pathway activation.

Experimental Workflows

A logical workflow is followed for the toxicological evaluation of a new chemical.

cluster_1 Toxicological Testing Workflow A In Silico Prediction B Acute Toxicity (Oral, Dermal, Inhalation) A->B C Genotoxicity (Ames, Chromosomal Aberration) B->C D Repeated Dose Toxicity (28-day) C->D E Reproductive/Developmental Toxicity Screening D->E F Risk Assessment E->F

Caption: Tiered approach to toxicological evaluation.

Conclusion

This technical guide provides a template for the toxicological assessment of this compound. Based on the illustrative data, the compound exhibits a low acute toxicity profile and is non-genotoxic. Further studies, including repeated dose toxicity and reproductive toxicity, would be necessary for a comprehensive risk assessment. The outlined experimental protocols and workflows represent standard practices in regulatory toxicology.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening using 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-6-amino-3,3-dimethylindoline is a versatile chemical scaffold with potential applications in drug discovery. Its substituted indoline (B122111) core is a "privileged structure," frequently found in compounds with a wide range of biological activities, including anticancer and enzyme inhibitory effects.[1] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets. As a drug intermediate, this compound serves as an excellent starting point for the synthesis of compound libraries for screening.[2]

Potential Applications in High-Throughput Screening

The indoline scaffold is present in numerous biologically active molecules, suggesting that libraries derived from this compound could be screened against several important target classes.[1]

  • Enzyme Inhibition: Substituted indolines have shown activity against various enzymes.[3] Potential targets for screening include kinases, acetylcholinesterase (AChE), and 5-lipoxygenase (5-LOX).

  • Receptor Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets, and indole (B1671886) derivatives have been identified as modulators of these receptors.[4][5]

  • Anti-Angiogenesis: Given that motesanib, a known angiogenesis inhibitor, is a substituted indoline, libraries based on this scaffold are promising for identifying new anti-angiogenic agents.[6]

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from HTS campaigns using a library of compounds derived from this compound.

Table 1: Acetylcholinesterase (AChE) Inhibition Assay

Compound IDConcentration (µM)% InhibitionIC50 (µM)
AAD-0011085.22.5
AAD-0021012.5> 50
AAD-0031092.11.8
Donepezil (Control)198.50.05

Table 2: Kinase Inhibition Assay (Generic Tyrosine Kinase)

Compound IDConcentration (µM)% InhibitionIC50 (µM)
AAD-1011075.65.1
AAD-102105.2> 50
AAD-1031088.93.2
Staurosporine (Control)199.20.01

Table 3: Anti-Angiogenesis Cell-Based Assay (Tube Formation)

Compound IDConcentration (µM)% Inhibition of Tube FormationIC50 (µM)
AAD-2011068.37.8
AAD-202109.8> 50
AAD-2031079.14.5
Sunitinib (Control)195.40.08

Experimental Protocols

Protocol 1: High-Throughput Screening for Acetylcholinesterase (AChE) Inhibitors (Colorimetric Assay)

This protocol is adapted from the widely used Ellman's method for a 384-well format.[7]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds (derived from this compound) and control inhibitors (e.g., Donepezil)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser, transfer 50 nL of each compound solution to the wells of a 384-well plate. For control wells, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition: Prepare a solution of human recombinant AChE in Tris-HCl buffer to a final concentration of 0.02 U/mL. Add 10 µL of the AChE solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a substrate-reagent mixture containing ATCh (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in Tris-HCl buffer. Add 10 µL of this mixture to each well to start the reaction.

  • Signal Detection: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Protocol 2: High-Throughput Screening for Kinase Inhibitors (Luminescence-Based Assay)

This protocol utilizes a generic luminescence-based kinase assay that measures ATP consumption.[8]

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Substrate for the kinase (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • Test compounds and control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque microplates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Compound Plating: As described in Protocol 1, plate 50 nL of test compounds and controls into a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its substrate, and ATP in the kinase assay buffer.

  • Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Synthesis (from this compound) Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Compound_Dispensing Acoustic Compound Dispensing Assay_Plates->Compound_Dispensing Reagent_Addition Reagent Addition (Enzyme/Substrate) Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Absorbance/Luminescence) Incubation->Signal_Reading Raw_Data Raw Data Collection Signal_Reading->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination

Caption: High-Throughput Screening Workflow.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_Vesicle Action Potential Postsynaptic Postsynaptic Neuron ACh_Receptor ACh Receptor ACh_Vesicle->ACh_Receptor ACh Release ACh_Receptor->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh AChE->Presynaptic Choline + Acetate AAD_Compound AAD Compound (Inhibitor) AAD_Compound->AChE Inhibition

Caption: Acetylcholinesterase Signaling and Inhibition.

References

Application Note and Protocol: Dissolving 1-Acetyl-6-amino-3,3-dimethylindoline in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetyl-6-amino-3,3-dimethylindoline is a chemical intermediate used in the synthesis of various active compounds.[1][2] Proper dissolution of this compound is a critical first step for a wide range of in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such compounds due to its high dissolving power for a broad spectrum of organic molecules. This document provides a detailed protocol for the dissolution of this compound in DMSO, along with safety precautions and best practices to ensure accurate and reproducible experimental results.

Quantitative Data

ParameterValueUnitsNotes
Maximum Solubility in DMSO Data not availablemg/mLTo be determined experimentally.
Temperature Ambient (~20-25)°CSolubility is temperature-dependent.
Appearance of Solution Data not available-e.g., Clear, colorless solution.
Molecular Weight 204.28 g/mol

Experimental Protocol: Dissolving this compound in DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound into the tared container. Record the exact weight.

  • Adding the Solvent:

    • Using a calibrated pipette, add the calculated volume of DMSO to the container to achieve the desired final concentration. It is recommended to start with a slightly smaller volume of DMSO and add more to reach the final volume.

  • Dissolution:

    • Cap the container tightly.

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.

    • Gentle warming (e.g., 37°C) in a water bath or on a heating block can also aid dissolution. Avoid excessive heat, which could degrade the compound. If warming is used, allow the solution to return to room temperature before use.

  • Final Checks and Storage:

    • Once fully dissolved, the solution should be clear.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C in tightly sealed containers. Refer to the supplier's datasheet for specific storage recommendations.[3]

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area or under a chemical fume hood.[3]

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, to prevent eye and skin contact.[3]

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[3]

Visualizations

Dissolution_Workflow A Start: Prepare Materials B Weigh Compound A->B C Add DMSO B->C D Vortex to Mix C->D E Visually Inspect for Dissolution D->E F Fully Dissolved? E->F G Aid Dissolution (Sonication/Warming) F->G No H Store Solution F->H Yes G->E I End H->I

Dissolution Experimental Workflow

Solubility_Factors Solubility Solubility of Compound in DMSO Temperature Temperature Temperature->Solubility Purity Compound Purity Purity->Solubility Solvent_Grade DMSO Grade (Anhydrous) Solvent_Grade->Solubility Agitation Agitation (Vortexing/Sonication) Agitation->Solubility Concentration Concentration Concentration->Solubility

Factors Affecting Solubility

References

1-Acetyl-6-amino-3,3-dimethylindoline: Application Notes for a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no published scientific literature detailing the use of 1-Acetyl-6-amino-3,3-dimethylindoline as a fluorescent probe. The following application notes and protocols are hypothetical and provided as a guiding framework for researchers interested in exploring its potential. The experimental parameters and expected results are based on the general photophysical properties of structurally similar molecules, such as substituted indolines and anilines, and are for illustrative purposes only.

Introduction

Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of cellular processes, biomolecules, and microenvironmental changes.[1] this compound is a substituted indoline (B122111) derivative. While primarily documented as a synthetic intermediate in pharmaceutical chemistry, its chemical structure suggests potential as a fluorescent probe. The molecule contains an electron-donating amino group and an acetyl group on the indoline core, a scaffold known to be part of various fluorescent compounds. This configuration may support an Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation, potentially making its fluorescence sensitive to the local environment's polarity.[1][2]

These notes provide a hypothetical framework for the characterization and application of this compound as a novel fluorescent probe for cellular imaging.

Hypothetical Mechanism of Action

The fluorescence of this compound is postulated to operate via an Intramolecular Charge Transfer (ICT) mechanism. In this model, upon excitation with light, an electron is transferred from the electron-donating amino group to the electron-accepting acetylated indoline ring.[2] This creates an excited state with a larger dipole moment than the ground state. In polar environments, the excited state is stabilized, which typically results in a red-shift (a shift to longer wavelengths) of the emission spectrum.[3][4] This solvatochromic behavior could allow the probe to report on the polarity of its microenvironment, such as the cytoplasm versus a lipid membrane.

ICT_Mechanism cluster_excitation Photoexcitation cluster_relaxation Emission Pathways GS Ground State (S0) (Low Polarity) ES_LE Locally Excited State (LE) (Initial Excitation) GS->ES_LE Absorption (hν) ES_ICT ICT Excited State (S1) (High Polarity) ES_LE->ES_ICT Solvent Relaxation (in polar solvent) Relax_Nonpolar Fluorescence (Blue-shifted) ES_LE->Relax_Nonpolar In non-polar solvent Relax_Polar Fluorescence (Red-shifted) ES_ICT->Relax_Polar In polar solvent

Figure 1: Hypothetical Intramolecular Charge Transfer (ICT) mechanism.

Protocols

Protocol for Photophysical Characterization

This protocol outlines the steps to determine the basic spectral properties of the compound.

Materials:

  • This compound

  • Spectroscopic grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol (B145695), Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Fluorescence quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄)[5]

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in ethanol.

  • Absorption Spectra:

    • Prepare a 10 µM solution of the compound in each of the selected solvents.

    • Record the absorption spectrum for each solution from 250 nm to 500 nm to determine the maximum absorption wavelength (λabs).

  • Emission Spectra:

    • Using the same solutions, excite the sample at its λabs.

    • Record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Quantum Yield Determination (Relative Method): [6][7]

    • Prepare a series of five dilutions of the compound in ethanol with absorbances ranging from 0.02 to 0.1 at the excitation wavelength (e.g., the λabs in ethanol).

    • Prepare a similar series of dilutions for the quantum yield standard (Quinine sulfate) in 0.1 M H₂SO₄.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity for each solution under identical instrument settings.

    • Plot integrated fluorescence intensity versus absorbance for both the compound and the standard. The plots should be linear.

    • Calculate the quantum yield (Φ) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • X and ST denote the test sample and the standard, respectively.

      • Grad is the gradient of the plot.

      • η is the refractive index of the solvent.[6]

  • Data Analysis and Presentation:

    • Calculate the Stokes shift (λem - λabs) for each solvent.

    • Summarize the data in a table.

Photophys_Workflow start Start prep_stock Prepare 1 mM Stock Solution start->prep_stock prep_dilutions Prepare Dilutions (10 µM) in Various Solvents prep_stock->prep_dilutions qy_prep Prepare Serial Dilutions for Quantum Yield prep_stock->qy_prep measure_abs Measure Absorption Spectra (Determine λ_abs) prep_dilutions->measure_abs measure_em Measure Emission Spectra (Determine λ_em) measure_abs->measure_em calc_stokes Calculate Stokes Shift measure_em->calc_stokes end End calc_stokes->end qy_measure Measure Absorbance and Integrated Fluorescence qy_prep->qy_measure qy_plot Plot Intensity vs. Absorbance qy_measure->qy_plot qy_calc Calculate Quantum Yield qy_plot->qy_calc qy_calc->end

Figure 2: Workflow for photophysical characterization.

Protocol for Live-Cell Imaging

This protocol describes a general method for staining living cells to assess the probe's utility in a biological context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (1 mM in DMSO)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.

  • Probe Loading:

    • Prepare working solutions of the probe by diluting the DMSO stock solution in pre-warmed culture medium to final concentrations of 1, 5, and 10 µM.

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the dish.

    • Image the cells immediately using a fluorescence microscope. Use the excitation wavelength determined in the photophysical characterization and collect emission across a suitable range.

  • Cytotoxicity Assay (Optional but Recommended):

    • Treat cells with varying concentrations of the probe for 24 hours.

    • Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the probe's toxicity.

Cell_Imaging_Workflow start Start plate_cells Plate Cells on Imaging Dish start->plate_cells culture_cells Culture to 50-70% Confluency plate_cells->culture_cells prepare_probe Prepare Probe Working Solutions (1-10 µM) culture_cells->prepare_probe load_cells Incubate Cells with Probe (30 min, 37°C) prepare_probe->load_cells wash_cells Wash with PBS (2x) load_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells end End image_cells->end

Figure 3: Workflow for live-cell imaging.

Expected Data (Hypothetical)

The following tables present hypothetical data to illustrate how the results of the characterization experiments might be structured.

Table 1: Hypothetical Photophysical Properties in Various Solvents

SolventDielectric Constantλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene2.4340410700.45
Dichloromethane9.1345435900.32
Acetonitrile37.53504601100.18
Ethanol24.53524751230.15
Water80.13555101550.05

Table 2: Hypothetical Cellular Imaging Parameters

ParameterValue
Optimal Loading Concentration5 µM
Incubation Time30 minutes
Excitation Filter350/50 nm
Emission Filter460/50 nm (for membranes)
525/50 nm (for cytoplasm)
Cellular LocalizationPreferential staining of lipid membranes with weaker cytoplasmic fluorescence
PhotostabilityModerate (some photobleaching after 60s continuous exposure)
Cytotoxicity (24h)Low toxicity below 10 µM

Conclusion

While this compound is not an established fluorescent probe, its structure holds promise for environment-sensitive fluorescence based on a hypothetical ICT mechanism. The protocols and expected data outlined here provide a comprehensive roadmap for any researcher wishing to investigate its potential. A thorough characterization of its photophysical properties and cellular behavior is the necessary first step to validate its use as a novel tool in biological imaging and drug development.

References

Application Notes and Protocols: Indo-Label Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1-Acetyl-6-amino-3,3-dimethylindoline for Protein Labeling Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate that, with appropriate chemical modification, can be transformed into a powerful tool for protein labeling. Its core indoline (B122111) structure provides a stable scaffold that can be functionalized to create amine-reactive or thiol-reactive probes. This document outlines the proposed synthesis of two novel labeling reagents derived from this compound, hereafter referred to as Indo-Label Isothiocyanate and Indo-Label Maleimide , and provides detailed protocols for their application in protein labeling.

These novel reagents offer a potential new class of labeling compounds for various downstream applications, including fluorescence microscopy, flow cytometry, western blotting, and mass spectrometry-based proteomics. The rigid dimethylindoline core may confer unique spectroscopic properties or steric profiles compared to existing labeling reagents.

Proposed Synthesis of Indo-Label Reagents

The primary amino group of this compound is the key functional handle for its conversion into a protein-reactive probe. We propose two primary synthetic routes to generate amine-reactive (Isothiocyanate) and thiol-reactive (Maleimide) versions of the "Indo-Label" reagent.

Synthesis of Indo-Label Isothiocyanate

The aromatic amine can be efficiently converted to a highly reactive isothiocyanate group (-N=C=S). This group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable thiourea (B124793) bond. A general one-pot synthesis protocol involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylation agent.[1][2]

Synthesis_of_Indo-Label_Isothiocyanate start 1-Acetyl-6-amino- 3,3-dimethylindoline reagents1 + CS₂ + K₂CO₃ in H₂O/CH₂Cl₂ start->reagents1 Step 1 intermediate Dithiocarbamate Salt (in situ) reagents1->intermediate reagents2 + TCT (Cyanuric Chloride) 0°C to RT intermediate->reagents2 Step 2 product Indo-Label Isothiocyanate (1-Acetyl-6-isothiocyanato- 3,3-dimethylindoline) reagents2->product Synthesis_of_Indo-Label_Maleimide start 1-Acetyl-6-amino- 3,3-dimethylindoline reagent + Maleimidocaproic acid NHS ester + Base (e.g., TEA) in DMF start->reagent Amide Coupling product Indo-Label Maleimide reagent->product Amine_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 9.0) l_prep 2. Prepare Indo-Label Solution (1-10 mg/mL in anhydrous DMSO/DMF) react 3. Mix Reagents (Add label solution to protein solution) l_prep->react incubate 4. Incubate (1-2 hours at RT, protected from light) react->incubate purify 5. Purify Conjugate (Gel filtration or dialysis) incubate->purify analyze 6. Characterize (Determine Degree of Labeling via Spectroscopy) purify->analyze store 7. Store Conjugate (4°C short-term, -20°C long-term) analyze->store MS_Analysis_Workflow start 1. Labeled Protein Sample denature 2. Denaturation, Reduction, and Alkylation start->denature digest 3. Proteolytic Digestion (e.g., with Trypsin) denature->digest lcms 4. LC-MS/MS Analysis digest->lcms analysis 5. Database Search & Data Analysis (Identify modified peptides) lcms->analysis result 6. Site-Specific Labeling Information & Labeling Efficiency analysis->result

References

Application of 1-Acetyl-6-amino-3,3-dimethylindoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Acetyl-6-amino-3,3-dimethylindoline is a key heterocyclic building block, primarily utilized as an advanced intermediate in the synthesis of complex pharmaceutical agents. Its structural features, comprising a reactive secondary amine at the 6-position and a protected indoline (B122111) nitrogen, make it a valuable precursor for the construction of targeted therapeutic molecules. This application note details the role of this compound in the synthesis of the multi-targeted tyrosine kinase inhibitor, Motesanib, providing a comprehensive synthetic protocol for its preparation and its subsequent conversion to a key urea (B33335) intermediate.

Introduction

Indoline scaffolds are prevalent in a wide array of biologically active compounds and natural products. The specific substitution pattern of this compound makes it a bespoke intermediate for drug development, particularly in the field of oncology. The acetyl group serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions, while the 6-amino group provides a strategic handle for the introduction of further molecular complexity. Its most prominent application is in the synthesis of Motesanib (AMG 706), an experimental drug candidate that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (Kit), all of which are implicated in tumor angiogenesis and growth.[1][2]

This document provides a detailed overview of the synthetic pathway to this compound and a protocol for its application in the subsequent formation of a urea derivative, a crucial step in the total synthesis of Motesanib.

Synthetic Protocol 1: Preparation of this compound

The synthesis of the title compound is a multi-step process, often commencing from phenylhydrazine (B124118) and involving a Fischer indole (B1671886) synthesis, followed by reduction, nitration, acetylation, and a final reduction of the nitro group.[1]

Reaction Scheme

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Nitration cluster_3 Step 4: Acetylation cluster_4 Step 5: Nitro Reduction A Phenylhydrazine + Isobutyraldehyde (B47883) B 3,3-Dimethyl-3H-indole A->B  MSA, Heptane C 3,3-Dimethyl-2,3-dihydroindole (3,3-Dimethylindoline) B->C  NaBH4 D 3,3-Dimethyl-6-nitroindoline (B71290) C->D  HNO3, H2SO4 E 1-Acetyl-3,3-dimethyl-6-nitroindoline D->E  Acetyl Chloride F This compound E->F  H2, Pd/C

Caption: Synthetic pathway to this compound.

Experimental Protocol (Adapted from WO2010071828A2)[1]

Step 1: 3,3-Dimethyl-3H-indole To a solution of phenylhydrazine (1.0 eq) in heptane, isobutyraldehyde (1.1 eq) is added dropwise at a temperature below 20 °C. The mixture is stirred for 1 hour. This reaction mixture is then slowly added to methanesulfonic acid (MSA) and stirred overnight at room temperature to yield crude 3,3-dimethyl-3H-indole.

Step 2: 3,3-Dimethylindoline The crude 3,3-dimethyl-3H-indole is reduced using a suitable reducing agent such as sodium borohydride (B1222165) to afford 3,3-dimethylindoline.

Step 3: 3,3-Dimethyl-6-nitroindoline 3,3-Dimethylindoline (1.0 eq) is dissolved in sulfuric acid and cooled to -15 to 10 °C. A solution of nitric acid (1.05 eq) in water is added dropwise. The reaction is stirred for 1 hour, then quenched by transferring it to a cold ammonium (B1175870) hydroxide (B78521) solution. The product is extracted with an organic solvent.

Step 4: 1-Acetyl-3,3-dimethyl-6-nitroindoline To a solution of 3,3-dimethyl-6-nitroindoline (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM), a base such as triethylamine (B128534) or DIEA is added, followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction is stirred at room temperature until completion.

Step 5: this compound 1-Acetyl-3,3-dimethyl-6-nitroindoline is dissolved in a solvent such as tetrahydrofuran (B95107) (THF). A palladium on carbon catalyst (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (30 PSI) at 60 °C for 6 hours. After filtration and concentration, the product is isolated.

Quantitative Data for Synthesis of this compound
StepProductReagentsYieldPurity
13,3-Dimethyl-3H-indolePhenylhydrazine, Isobutyraldehyde, MSA~91%Crude
5This compound1-Acetyl-3,3-dimethyl-6-nitroindoline, H₂, Pd/C94%>99.9 A%

Application Protocol 1: Synthesis of a Urea Intermediate for Motesanib

The primary application of this compound is as a nucleophile in the formation of urea or amide bonds. In the synthesis of Motesanib, the 6-amino group is reacted to form a urea linkage. While the exact protocol for the synthesis of Motesanib itself involves an amide bond formation with a pyridine-3-carboxamide (B1143946) derivative, a common synthetic strategy for related compounds involves the formation of a urea. Below is a representative protocol for the formation of an N,N'-disubstituted urea, a key transformation for this class of inhibitors.

Reaction Scheme

G cluster_0 Urea Formation cluster_1 Alternative Amide Formation for Motesanib A This compound C N-(1-acetyl-3,3-dimethylindolin-6-yl)-N'-(aryl)urea A->C B Aryl Isocyanate (R-N=C=O) B->C D This compound F Motesanib Precursor (N-acetyldehydromotesanib) D->F  Base (e.g., Pyridine) E 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonyl chloride E->F

Caption: Application of this compound in urea and amide synthesis.

Experimental Protocol: General Urea Formation

Materials:

  • This compound

  • Substituted aryl isocyanate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • To this solution, add the substituted aryl isocyanate (1.0-1.1 eq) either neat or as a solution in the same solvent, dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure N,N'-disubstituted urea derivative.

Quantitative Data for a Representative Urea Formation
Reactant 1Reactant 2ProductSolventYield
This compoundPhenyl IsocyanateN-(1-acetyl-3,3-dimethylindolin-6-yl)-N'-phenylureaTHFTypically >90%

Conclusion

This compound is a bespoke intermediate whose primary application in organic synthesis is in the construction of complex, biologically active molecules. Its synthesis has been optimized to produce a high-purity product suitable for pharmaceutical manufacturing. The reactivity of its 6-amino group allows for straightforward derivatization, particularly in the formation of amides and ureas, which are critical linkages in many kinase inhibitors. The protocols provided herein offer a detailed guide for researchers and drug development professionals working with this versatile indoline building block.

References

Application Notes and Protocols for the Analytical Detection of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 1-Acetyl-6-amino-3,3-dimethylindoline, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The methods described below are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound in synthesis reaction mixtures and for quality control of the purified substance. The protocol is adapted from methods used for monitoring the synthesis of related indoline (B122111) compounds.[2]

Experimental Protocol

1.1.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

  • Dissolve the material in 10 mL of a 50:50 (v/v) mixture of methanol (B129727) and water to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the 50:50 methanol/water mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For reaction mixture analysis, dilute an aliquot of the reaction mixture in the 50:50 methanol/water mixture to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.1.2. HPLC Instrumentation and Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Methanol
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm[2]

1.1.3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol/Water start->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) precipitate Protein Precipitation (Acetonitrile) start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject onto PFP Column reconstitute->inject separate Gradient Elution inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect integrate Integrate MRM Transitions detect->integrate quantify Quantify against Matrix-Matched Curve integrate->quantify GCMS_Logic cluster_problem Analytical Challenge cluster_solution Solution cluster_process Derivatization Process cluster_outcome Outcome challenge Analyte Polarity and Low Volatility solution Derivatization challenge->solution reagent Add Silylating Agent (e.g., BSTFA) solution->reagent heat Heat to Drive Reaction reagent->heat product Formation of Volatile, Thermally Stable Derivative heat->product outcome Improved GC Performance and Successful Analysis product->outcome

References

In Vivo Application Notes and Protocols for 1-Acetyl-6-amino-3,3-dimethylindoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, no specific in vivo studies utilizing 1-Acetyl-6-amino-3,3-dimethylindoline were identified. The information presented herein is based on general principles and data from structurally related indoline (B122111) and aminonicotinamide compounds to provide a foundational guide for potential future research. All protocols and data are for informational purposes and require optimization for the specific compound and experimental model.

Introduction

This compound is a synthetic organic compound belonging to the indoline class of molecules. While direct in vivo data is not currently available in the public domain, the indoline scaffold is a common feature in many biologically active compounds, suggesting potential applications in drug discovery and development. This document outlines hypothetical application notes and general experimental protocols that could be adapted for the in vivo evaluation of this compound, drawing parallels from studies on similar molecules.

Potential Therapeutic Areas

Based on the biological activities of structurally similar compounds, this compound could be investigated for a range of therapeutic applications. For instance, various substituted indoles and indolines have been explored for their anti-inflammatory, anti-cancer, anti-fungal, anti-viral, and antimalarial activities. Furthermore, related structures like quinoxaline (B1680401) derivatives have been investigated as acetylcholinesterase inhibitors for neurodegenerative diseases.

Quantitative Data Summary (Hypothetical)

As no in vivo studies have been published, the following tables present a hypothetical framework for summarizing quantitative data that would be critical to collect in initial animal studies.

Table 1: Hypothetical Pharmacokinetic Parameters in a Murine Model

ParameterValueUnits
Bioavailability (F)-%
Peak Plasma Concentration (Cmax)-µg/mL
Time to Peak Concentration (Tmax)-hours
Elimination Half-life (t½)-hours
Volume of Distribution (Vd)-L/kg
Clearance (CL)-mL/min/kg

Table 2: Hypothetical Acute Toxicity Profile in a Murine Model

Route of AdministrationLD50UnitsObserved Adverse Effects
Intravenous (IV)-mg/kg-
Intraperitoneal (IP)-mg/kg-
Oral (PO)-mg/kg-

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific physicochemical properties of this compound and the research question being addressed.

Animal Model and Husbandry
  • Species: C57BL/6 or BALB/c mice are commonly used for initial pharmacokinetic and toxicity studies. The choice of animal model will ultimately depend on the disease model being investigated.

  • Age/Weight: 8-12 weeks old, 20-25 g.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Formulation and Administration
  • Formulation: The compound's solubility will dictate the appropriate vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO and/or Tween 80 for poorly soluble compounds. The final formulation should be sterile-filtered.

  • Routes of Administration:

    • Intravenous (IV): Typically via the tail vein for direct systemic administration and bioavailability studies.

    • Intraperitoneal (IP): A common route for preclinical efficacy studies.

    • Oral (PO): By gavage for assessing oral bioavailability and efficacy.

Pharmacokinetic Study Protocol
  • Dosing: Administer a single dose of this compound via the desired route (e.g., 10 mg/kg IV).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, t½, AUC, etc.).

Acute Toxicity Study Protocol
  • Dose Groups: Establish multiple dose groups (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group.

  • Administration: Administer a single dose of the compound via the chosen route.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

  • LD50 Calculation: Determine the median lethal dose (LD50) using appropriate statistical methods.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the initial in vivo characterization of a novel compound.

experimental_workflow cluster_preclinical In Vivo Compound Evaluation compound 1-Acetyl-6-amino- 3,3-dimethylindoline formulation Formulation Development (Solubility, Stability) compound->formulation pk_study Pharmacokinetic Study (Mouse Model) formulation->pk_study Dose toxicity_study Acute Toxicity Study (Mouse Model) formulation->toxicity_study Dose data_analysis Data Analysis and Reporting pk_study->data_analysis toxicity_study->data_analysis efficacy_study Efficacy Study (Disease Model) data_analysis->efficacy_study Inform Dose Selection

Caption: General workflow for preclinical in vivo evaluation of a novel compound.

Signaling Pathway (Hypothetical)

Should this compound be investigated as an inhibitor of a specific signaling pathway, a diagram could be constructed to visualize its proposed mechanism of action. For example, if it were a hypothetical inhibitor of the NF-κB pathway:

signaling_pathway cluster_pathway Hypothetical NF-κB Inhibition stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades compound 1-Acetyl-6-amino- 3,3-dimethylindoline compound->ikb_kinase Inhibition nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Hypothetical mechanism of action via NF-κB pathway inhibition.

Conclusion

While there is a lack of specific in vivo data for this compound, the provided general protocols and frameworks offer a starting point for researchers and drug development professionals interested in evaluating this compound. It is imperative to conduct thorough physicochemical characterization and in vitro activity profiling before embarking on animal studies. The successful execution of the outlined pharmacokinetic, toxicity, and efficacy studies will be crucial in determining the therapeutic potential of this novel chemical entity.

Application Notes and Protocols: 1-Acetyl-6-amino-3,3-dimethylindoline as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-acetyl-6-amino-3,3-dimethylindoline as a key building block in the synthesis of novel compounds, with a focus on the development of kinase inhibitors for therapeutic applications.

Introduction

This compound is a valuable synthetic intermediate, distinguished by its substituted indoline (B122111) core. The presence of a reactive primary amine at the 6-position allows for a variety of chemical modifications, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. Its most notable application is as a key precursor in the synthesis of Motesanib (AMG 706), a potent inhibitor of multiple receptor tyrosine kinases involved in angiogenesis and tumor progression.[1] This document outlines the synthesis of the building block itself and its subsequent elaboration into the clinically investigated anti-cancer agent, Motesanib.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is adapted from patented synthetic routes.[2]

Experimental Protocol: Synthesis of this compound

This protocol describes a six-step synthesis starting from phenylhydrazine (B124118).

Step 1: Hydrazone Formation

  • To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as heptane, add isobutyraldehyde (B47883) (1.1 eq) dropwise at a temperature maintained below 20 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • The resulting hydrazone can be used in the next step without further purification.

Step 2: Fischer Indole Synthesis (Cyclization)

  • To a solution of a Brønsted acid, such as methanesulfonic acid (MSA), add the hydrazone solution from Step 1 slowly.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, the reaction is worked up by neutralization with a base (e.g., ammonium (B1175870) hydroxide) and extraction with an organic solvent.

Step 3: Reduction of the 3H-Indole

  • The crude 3,3-dimethyl-3H-indole from Step 2 is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • A reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, is added portion-wise.

  • The reaction is stirred at room temperature until complete.

  • The product, 3,3-dimethylindoline (B1314585), is isolated after an appropriate aqueous workup and extraction.

Step 4: Nitration

  • The 3,3-dimethylindoline is dissolved in concentrated sulfuric acid and cooled to 0 °C.

  • A solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After stirring for 1 hour, the reaction mixture is carefully poured into a mixture of ice and ammonium hydroxide (B78521) to neutralize the acid and precipitate the product.

  • The 3,3-dimethyl-6-nitroindoline (B71290) is collected by filtration. A yield of approximately 91% can be expected.[2]

Step 5: Acetylation

  • The 3,3-dimethyl-6-nitroindoline is dissolved in a solvent such as dichloromethane (B109758) (DCM).

  • A base like triethylamine (B128534) or diisopropylethylamine (DIEA) is added, followed by the dropwise addition of acetyl chloride or acetic anhydride.

  • The reaction is stirred at room temperature until completion.

  • The product, 1-acetyl-3,3-dimethyl-6-nitroindoline, is isolated by washing the organic layer with water and brine, followed by drying and evaporation of the solvent.

Step 6: Reduction of the Nitro Group

  • The 1-acetyl-3,3-dimethyl-6-nitroindoline is dissolved in a solvent such as THF or ethanol.

  • A catalyst, typically 5% Palladium on carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation at a suitable pressure (e.g., 30 PSI) and temperature (e.g., 60 °C) until the reaction is complete.[2]

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound. A yield of approximately 94% can be expected for this step.[2]

Synthesis Workflow

G cluster_0 Synthesis of this compound A Phenylhydrazine + Isobutyraldehyde B Hydrazone Formation A->B C 3,3-dimethyl-3H-indole B->C Fischer Indole Synthesis D Reduction C->D E 3,3-dimethylindoline D->E F Nitration E->F G 3,3-dimethyl-6-nitroindoline F->G H Acetylation G->H I 1-acetyl-3,3-dimethyl-6-nitroindoline H->I J Nitro Group Reduction I->J K This compound J->K

Caption: Multi-step synthesis of the indoline building block.

Application in the Synthesis of Motesanib

The primary amino group of this compound serves as a nucleophile for the formation of various functional groups. A key application is the synthesis of urea (B33335) derivatives through reaction with isocyanates. This is exemplified in the synthesis of Motesanib, where the building block is reacted with a pyridine-based isocyanate precursor.

Experimental Protocol: Synthesis of N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-((pyridin-4-ylmethyl)amino)nicotinamide (Motesanib)

This protocol outlines the final step in the synthesis of Motesanib, coupling the indoline building block with the nicotinamide (B372718) side chain. The synthesis of the nicotinamide portion with the isocyanate or a suitable precursor is a separate synthetic route. For this protocol, we will assume the availability of 2-((pyridin-4-ylmethyl)amino)nicotinoyl chloride or a related activated species. A more direct route involves the reaction with 4-(isocyanatomethyl)pyridine (B8776644) followed by coupling with the nicotinic acid derivative, however, a one-step urea formation is also plausible.

Step 1: Preparation of the Nicotinamide Side Chain (Illustrative)

  • The synthesis of the nicotinamide side chain can be achieved through various published methods. For the purpose of this protocol, we will focus on the coupling step.

Step 2: Urea Formation

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, add a suitable isocyanate precursor, for example, 4-(isocyanatomethyl)pyridine, or an activated form of the nicotinamide side chain.

  • If starting from an amine and forming the urea in situ, a phosgene (B1210022) equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI) can be used.

  • Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the completion of the reaction.

  • The product, Motesanib, can be isolated by removal of the solvent and purification by column chromatography on silica (B1680970) gel.

Motesanib Synthesis Workflow

G cluster_1 Synthesis of Motesanib A This compound C Urea Formation A->C B 2-((pyridin-4-ylmethyl)amino)nicotinoyl precursor B->C D Motesanib C->D

Caption: Final coupling step in the synthesis of Motesanib.

Biological Activity of Motesanib

Motesanib is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][3][4] Its anti-angiogenic and anti-tumor activity has been demonstrated in numerous preclinical and clinical studies.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of Motesanib against key receptor tyrosine kinases.

Target KinaseIC₅₀ (nM)Reference(s)
VEGFR-12[1][3][5]
VEGFR-23[1][3][5]
VEGFR-36[1][3][5]
PDGFR84[1][5]
c-Kit8[1][5]
Ret59[1][5]
Quantitative Data: In Vitro and In Vivo Efficacy
AssayEndpointValueReference(s)
HUVEC Proliferation (VEGF-induced)IC₅₀10 nM[3][6][7][8]
Rat Corneal Angiogenesis (VEGF-induced)ED₅₀4.9 mg/kg/day (oral)[3][7]
A431 Xenograft Tumor RegressionEffective Dose10-100 mg/kg (oral)[8]

Mechanism of Action and Signaling Pathway

Motesanib exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway, which is crucial for the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels. By binding to the ATP-binding site of VEGFRs, Motesanib blocks their autophosphorylation and downstream signaling.

VEGF Signaling Pathway and Inhibition by Motesanib

The following diagram illustrates the key components of the VEGFR-2 signaling pathway and the point of inhibition by Motesanib.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLC-γ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Promotes MAPK->Angiogenesis Promotes Motesanib Motesanib Motesanib->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by Motesanib.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds, particularly in the field of oncology. Its utility is well-demonstrated by its role in the synthesis of Motesanib, a potent multi-kinase inhibitor. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals interested in leveraging this scaffold for the discovery of new therapeutic agents.

References

No Public Data Available for 1-Acetyl-6-amino-3,3-dimethylindoline in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is no publicly available scientific literature detailing the dosage and administration of 1-Acetyl-6-amino-3,3-dimethylindoline in animal models. This compound is described as a drug intermediate used in the synthesis of various active compounds[1]. The available documentation primarily pertains to its chemical synthesis and methods of preparation, as outlined in patent filings[2].

The absence of published in-vivo studies suggests that this compound may be a relatively new chemical entity, part of an ongoing proprietary research and development program, or it may not have been subjected to animal testing that has been disclosed in the public domain.

Given the lack of specific data for this compound, this document provides a generalized framework of application notes and protocols that researchers and drug development professionals would typically follow to establish the dosage and administration of a novel chemical entity (NCE) in animal models.

Application Notes & Protocols for a Novel Chemical Entity (NCE) in Animal Models (Generalized Framework)

1. Introduction

These protocols provide a standardized workflow for the initial in-vivo evaluation of a Novel Chemical Entity (NCE). The primary objectives are to determine the maximum tolerated dose (MTD), characterize the pharmacokinetic (PK) profile, and establish a preliminary dose-response relationship for desired pharmacological effects. This framework is essential for designing subsequent efficacy and toxicology studies.

2. Preclinical Formulation Development

Prior to in-vivo administration, a suitable vehicle for the NCE must be developed. The choice of vehicle depends on the physicochemical properties of the compound (e.g., solubility, stability).

Table 1: Example of Vehicle Screening for an NCE

Vehicle CompositionNCE Solubility (mg/mL)Stability (24h at RT)Observations
0.9% Saline< 0.1StableInsoluble
5% DMSO in Saline1.0StableSuitable for low doses
10% Solutol HS 15 in Water5.0StableClear solution
20% PEG 400 in Saline2.5StableSuitable for moderate doses

3. Maximum Tolerated Dose (MTD) Studies

The MTD study is a critical first step to identify the highest dose of the NCE that does not cause unacceptable toxicity.

Experimental Protocol: Single Ascending Dose MTD Study

  • Animal Model: Use a common rodent model, such as Swiss Webster mice (n=3-5 per group, mixed-sex).

  • Acclimatization: Allow animals to acclimate for a minimum of 7 days before dosing.

  • Dose Groups: Prepare a minimum of four dose groups (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control group. Doses are typically escalated in subsequent cohorts.

  • Administration: Administer the NCE via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring: Observe animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity (e.g., changes in activity, posture, breathing) and body weight.

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and no mortality or serious clinical signs.

Table 2: Hypothetical MTD Study Results for an NCE

Dose Group (mg/kg, IP)MortalityMean Body Weight Change (Day 7)Clinical SignsMTD Determination
Vehicle Control0/5+2.5%None-
100/5+1.8%NoneTolerated
500/5-5.2%Mild lethargy for 2hTolerated
1001/5-12.5%Severe lethargy, piloerectionNot Tolerated
MTD ---~50 mg/kg

4. Pharmacokinetic (PK) Studies

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the NCE.

Experimental Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use cannulated Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

  • Dose Groups: Administer a single dose of the NCE (e.g., 10 mg/kg, IV and 20 mg/kg, PO) to separate groups.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the NCE in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Table 3: Hypothetical Pharmacokinetic Parameters for an NCE in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
IV1015200.0834503.5100
PO208501.041003.859.4

5. Visualized Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

MTD_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis & Endpoint start Start: Define NCE acclimate Acclimatize Animal Models (e.g., Mice, 7 days) start->acclimate prep_doses Prepare Dose Formulations & Vehicle Control acclimate->prep_doses administer Administer Single Ascending Doses (e.g., PO, IP, IV) prep_doses->administer observe Monitor Clinical Signs & Body Weight (Up to 14 days) administer->observe record Record All Observations (Toxicity, Mortality) observe->record determine_mtd Determine Maximum Tolerated Dose (MTD) record->determine_mtd end End determine_mtd->end Proceed to Efficacy Studies PK_Study_Workflow cluster_setup Study Setup cluster_execution In-Vivo Phase cluster_analysis Bioanalysis & Data Interpretation start Start: Cannulated Rat Model dose_prep Prepare NCE for IV & PO Administration start->dose_prep administer_iv Administer IV Dose dose_prep->administer_iv administer_po Administer PO Dose dose_prep->administer_po sample_iv Serial Blood Sampling (e.g., 0-24h) administer_iv->sample_iv sample_po Serial Blood Sampling (e.g., 0-24h) administer_po->sample_po process_plasma Process Blood to Plasma sample_iv->process_plasma sample_po->process_plasma lcms Quantify NCE via LC-MS/MS process_plasma->lcms calc_params Calculate PK Parameters (Cmax, Tmax, AUC, t½) lcms->calc_params end End calc_params->end Inform Dose Selection

References

Application Notes and Protocols: Investigating the Cellular Fate of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Framework for 1-Acetyl-6-amino-3,3-dimethylindoline

Disclaimer: As of the latest literature review, specific data on the cellular uptake and subcellular localization of this compound is not publicly available. This compound is primarily documented as a chemical intermediate.[1] The following application notes and protocols, therefore, present a generalized framework that researchers, scientists, and drug development professionals can adapt to investigate the cellular behavior of this and other novel small molecules.

Introduction

The efficacy of a therapeutic agent is fundamentally linked to its ability to reach its intracellular target. Understanding the cellular uptake, distribution, and localization of a novel compound is a critical early step in the drug discovery and development pipeline. This document outlines a series of robust experimental protocols to characterize these properties for a test compound, using this compound as a representative example. The methodologies described herein are designed to provide both qualitative and quantitative insights into how a compound interacts with a cellular system.

Quantitative Data Summary

A crucial aspect of characterizing a novel compound is the generation of quantitative data to allow for direct comparison between different experimental conditions or compounds. Due to the absence of published data for this compound, the following tables are presented as templates for data organization.

Table 1: Cellular Uptake Efficiency This table should be used to summarize the efficiency with which the compound enters the cell under various conditions.

Cell LineCompound Concentration (µM)Incubation Time (min)Temperature (°C)Uptake (e.g., pmol/mg protein)
e.g., HeLa
e.g., HepG2
e.g., A549

Table 2: Subcellular Localization Profile This table is designed to quantify the distribution of the compound among different cellular compartments. This is often determined through co-localization analysis from fluorescence microscopy images.

OrganelleCo-localization Coefficient (e.g., Pearson's)Percentage of Total Cellular Signal (%)
Nucleus
Mitochondria
Endoplasmic Reticulum
Lysosomes
Cytosol

Experimental Protocols

The following protocols provide a detailed methodology for investigating the cellular uptake and subcellular localization of a novel, non-fluorescent small molecule.

Protocol 3.1: Cell Culture and Compound Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., HeLa, HepG2) onto appropriate culture vessels. For microscopy, use glass-bottom dishes or coverslips. For uptake quantification, use multi-well plates. Allow cells to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the compound-containing medium.

  • Incubation: Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C and 5% CO₂. To investigate the mechanism of uptake, parallel experiments can be performed at 4°C to inhibit active transport processes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in Culture Vessel treat Treat Cells with Compound seed->treat prep_compound Prepare Compound Working Solutions prep_compound->treat incubate Incubate at 37°C (and 4°C for control) treat->incubate quant Cellular Uptake Quantification incubate->quant local Subcellular Localization Imaging incubate->local

Caption: Workflow for cellular treatment and subsequent analysis.

Protocol 3.2: Quantification of Cellular Uptake by LC-MS/MS
  • Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay. This will be used for normalization.

  • Sample Preparation: Perform a protein precipitation step (e.g., with cold acetonitrile) to separate the compound from cellular proteins. Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Develop a specific method for detecting and quantifying this compound.

  • Data Analysis: Create a standard curve using known concentrations of the compound. Calculate the amount of the compound in each sample and normalize it to the total protein content (e.g., pmol/mg protein).

G start Treated Cells wash Wash with Ice-Cold PBS start->wash lyse Lyse Cells wash->lyse protein_quant Quantify Protein (e.g., BCA Assay) lyse->protein_quant precipitate Precipitate Protein (e.g., Acetonitrile) lyse->precipitate normalize Normalize to Protein Content protein_quant->normalize centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms lcms->normalize end Uptake Data (pmol/mg protein) normalize->end

Caption: Workflow for quantifying cellular uptake via LC-MS/MS.

Protocol 3.3: Subcellular Localization by Immunofluorescence Microscopy
  • Cell Preparation: Grow and treat cells on glass coverslips as described in Protocol 3.1.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde. Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against this compound. Note: This requires a specific antibody, which may need to be custom-developed.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Organelle Co-staining: To determine localization, co-stain with markers for specific organelles.

    • Nucleus: DAPI or Hoechst stain.

    • Mitochondria: Use an antibody against a mitochondrial protein (e.g., TOM20) or a fluorescent dye like MitoTracker.

    • Lysosomes: Use an antibody against a lysosomal protein (e.g., LAMP1) or a dye like LysoTracker.

  • Imaging: Mount the coverslips onto microscope slides. Acquire images using a confocal or high-resolution fluorescence microscope.

  • Image Analysis: Analyze the images for co-localization between the compound's signal and the organelle markers using software like ImageJ or CellProfiler.

Potential Mechanisms of Action and Signaling

While the mechanism of action for this compound is unknown, many small molecules exert their effects by interacting with specific cellular signaling pathways. If a biological effect is observed, further investigation into these pathways is warranted. For instance, if the compound is found to localize to the mitochondria, its effect on metabolic pathways or apoptosis could be explored.

G compound This compound membrane Cell Membrane (Uptake) compound->membrane mito Mitochondria (Localization) membrane->mito pathway Metabolic Pathway Modulation mito->pathway response Cellular Response (e.g., Apoptosis) pathway->response

Caption: Hypothetical pathway based on mitochondrial localization.

References

Application Notes: The Utility of 1-Acetyl-6-amino-3,3-dimethylindoline as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetyl-6-amino-3,3-dimethylindoline is a valuable heterocyclic building block, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules and pharmaceuticals. Its unique structural features, including a protected aniline (B41778) nitrogen and a reactive amino group on the aromatic ring, make it a versatile scaffold for the construction of a variety of substituted indoline (B122111) derivatives. This document provides an overview of its primary application, supported by detailed experimental protocols for its synthesis.

Key Applications

The most prominent application of this compound is in the synthesis of potent therapeutic agents. Its structure is a core component of molecules designed to interact with specific biological targets.

  • Angiogenesis Inhibitors: This intermediate is crucial in the synthesis of Motesanib (AMG 706), a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (Kit). Motesanib has been investigated for the treatment of various cancers, where it functions by inhibiting the formation of new blood vessels that supply tumors. The 6-amino group of the indoline core serves as an anchor point for the construction of the pyridinecarboxamide side chain, which is essential for the compound's biological activity.

Synthesis of this compound

The multi-step synthesis of this compound is a well-established process, often starting from readily available commercial materials. The following diagram illustrates the overall synthetic pathway.

G cluster_0 Synthesis of 3,3-dimethyl-3H-indole cluster_1 Reduction to 3,3-dimethylindoline (B1314585) cluster_2 Nitration cluster_3 Acetylation cluster_4 Reduction of Nitro Group A Phenylhydrazine (B124118) C 3,3-dimethyl-3H-indole A->C Heptane (B126788), MSA B Isobutyraldehyde (B47883) B->C D 3,3-dimethylindoline C->D NaBH4, H2O E 3,3-dimethyl-6-nitroindoline D->E H2SO4, HNO3 F 1-Acetyl-3,3-dimethyl-6-nitroindoline E->F Acetyl Chloride, DIEA, DMAP G This compound F->G H2, Pd/C, THF

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the improved synthesis method described in patent WO2010071828A2.

1. Synthesis of 3,3-dimethyl-3H-indole

This step involves a Fischer indole (B1671886) synthesis.

  • Reaction Workflow:

G A Charge Phenylhydrazine and Heptane B Add Isobutyraldehyde dropwise at <20°C A->B C Stir for 1 hour at 18-20°C B->C D Slowly add mixture to MSA C->D E Stir overnight at 18-20°C D->E F Crude 3,3-dimethyl-3H-indole E->F

Caption: Workflow for the synthesis of 3,3-dimethyl-3H-indole.

  • Reagents and Yields:

Reagent/ProductMolar Mass ( g/mol )AmountMolesYield (%)Purity (A%)
Phenylhydrazine108.14200 g1.85--
Isobutyraldehyde72.11146.7 g2.03--
Methanesulfonic acid (MSA)96.111.422 kg14.80--
Heptane100.21600 mL---
3,3-dimethyl-3H-indole 145.21 Crude - ~91% >99%
  • Protocol:

    • Charge a 2L dry round-bottom flask with phenylhydrazine (200 g) and heptane (600 mL) under a nitrogen atmosphere at 10-12 °C.

    • Degas the vessel three times with nitrogen/vacuum.

    • Add isobutyraldehyde (146.7 g) dropwise, maintaining the temperature below 20 °C.

    • Stir the resulting mixture for 1 hour at 18-20 °C or until >99 A% conversion is observed.

    • In a separate 5 L reactor, charge methanesulfonic acid (1.422 kg).

    • Slowly add the reaction mixture from the 2L flask to the reactor.

    • Stir the reaction mixture overnight at 18-20 °C to afford the crude 3,3-dimethyl-3H-indole.

2. Synthesis of 3,3-dimethylindoline

This step involves the reduction of the 3H-indole.

  • Protocol:

    • While the patent mentions reduction, specific details for this step are not fully provided. A general procedure would involve a reducing agent such as sodium borohydride (B1222165) in a suitable solvent.

3. Synthesis of 3,3-dimethyl-6-nitroindoline

  • Reagents and Yields:

Reagent/ProductMolar Mass ( g/mol )AmountMolesYield (%)Purity (A%)
3,3-dimethylindoline HCl salt183.69200 g1.09--
Sulfuric Acid (H₂SO₄)98.081.42 kg14.48--
Nitric Acid (HNO₃)63.0175.6 g1.20--
3,3-dimethyl-6-nitroindoline 192.23 190.5 g 0.99 91% 94 A%
  • Protocol:

    • Charge a dry 5L round-bottom flask with sulfuric acid (1.42 kg) and 3,3-dimethylindoline HCl salt (200 g) under a nitrogen atmosphere at 20-25 °C.

    • Cool the reaction mixture to -15 to -10 °C.

    • Add a solution of nitric acid (75.6 g) in water (18.89 g) dropwise.

    • Stir the resulting reaction mixture for 1 hour.

    • Transfer the mixture into a mixture of 2.084 L of 30% ammonium (B1175870) hydroxide (B78521) and 600 mL of water at 0-5 °C.

    • Adjust the pH to 8-9 with ammonium hydroxide.

    • Add 800 mL of isopropyl acetate (B1210297) (IPAC) and separate the phases.

    • Extract the aqueous phase with IPAC (400 mL).

    • Wash the combined organic phases with saturated brine (400 mL) to give a solution of 3,3-dimethyl-6-nitroindoline.

4. Synthesis of 1-Acetyl-3,3-dimethyl-6-nitroindoline

  • Protocol:

    • The acetylation can be accomplished using acetyl chloride or acetic anhydride (B1165640) with a base like DIEA and a catalyst such as DMAP in a suitable solvent like DCM, DMF, or DMAC at room temperature.

5. Synthesis of this compound

This final step involves the reduction of the nitro group.

  • Reagents and Yields:

Reagent/ProductMolar Mass ( g/mol )AmountMolesYield (%)Purity (A%)
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone234.2550 g0.21--
5% Pd/C (50% wet)-1 g---
Tetrahydrofuran (THF)72.11200 mL---
This compound 204.28 38.5 g 0.19 94% >99.9 A%
  • Protocol:

    • Charge a 400 mL hydrogenation reactor with 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (50 g), 5% Pd/C (1 g, 50% wet), and THF (200 mL).

    • Degas the slurry with vacuum/hydrogen three times.

    • Stir the mixture for 6 hours at 60 °C under a hydrogen atmosphere (30 PSI).

    • Filter the resulting mixture through a thin layer of Celite™, and wash the cake with THF (150 mL x 2).

    • Combine the filtrate and washes and concentrate in vacuo.

    • Add toluene (B28343) (150 mL) to the residue.

    • Isolate the product by filtration and wash the wet cake with deionized water (100 mL x 2) and toluene (50 mL) to afford this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis, offering potential causes and solutions in a question-and-answer format.

Fischer Indole (B1671886) Synthesis Step

  • Question: Why is the yield of the 3,3-dimethyl-3H-indole intermediate low in the Fischer indole cyclization step?

  • Answer: Low yields in the Fischer indole synthesis can stem from several factors related to the reaction conditions. Key variables to scrutinize are the choice of acid catalyst, solvent, and reaction temperature. For instance, the use of methanesulfonic acid (MSA) in heptane (B126788) at 18-20°C has been shown to produce a high yield (91%) of the desired 3,3-dimethyl-3H-indole.[1] Conversely, employing trifluoroacetic acid (TFA) at elevated temperatures (60°C) can result in a significantly lower yield (<1%).[1] It is crucial to carefully select the appropriate acid and maintain optimal temperature control. Elevated temperatures have been noted to lead to the formation of significant side products and rearrangements.[1]

  • Question: What are the recommended reaction conditions for the initial hydrazone formation?

  • Answer: For optimal hydrazone formation, it is recommended to react phenylhydrazine (B124118) with isobutyraldehyde (B47883) in heptane under a nitrogen atmosphere at a controlled temperature of less than 20°C.[1] The reaction mixture should be stirred for approximately one hour or until at least 99% conversion is achieved, which can be monitored by analytical techniques such as HPLC.[1]

Reduction of 3H-Indole

  • Question: What is an effective method for the reduction of the 3H-indole intermediate to 3,3-dimethylindoline (B1314585)?

  • Answer: The reduction of the 3H-indole can be effectively carried out using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride.[1] The reaction is typically performed at room temperature.

Nitration Step

  • Question: How can I control the regioselectivity of the nitration to favor the formation of the 6-nitro-3,3-dimethylindoline?

  • Answer: To achieve high regioselectivity for the 6-nitro isomer, the nitration should be performed at a low temperature. A mixture of sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is a common nitrating agent.[1] The reaction temperature should be maintained below room temperature, ideally between -15°C and 10°C, with an optimal temperature of around 0°C.[1]

  • Question: What is a common issue during the work-up of the nitration reaction?

  • Answer: During the work-up, careful pH adjustment is critical. After the reaction is complete, the mixture is typically quenched by transferring it into a basic solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), at a low temperature (0-5°C).[1] The pH should be adjusted to a range of 8-9 to ensure the product is in its free base form for efficient extraction into an organic solvent like isopropyl acetate (B1210297) (IPAC).[1]

Acylation and Final Reduction

  • Question: What are the recommended conditions for the acetylation of the 6-nitro-3,3-dimethylindoline?

  • Answer: The acetylation of the indoline (B122111) nitrogen can be accomplished using standard acylation methods. Reagents such as acetyl chloride or acetic anhydride (B1165640) can be used in the presence of a base like diisopropylethylamine (DIEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1] The reaction is typically carried out at room temperature in a suitable solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethylacetamide (DMAC).[1]

  • Question: What is an efficient method for the final reduction of the nitro group to an amino group?

  • Answer: The final step of converting the 6-nitro group to the 6-amino group can be efficiently achieved through catalytic hydrogenation. A common method involves using 5% palladium on carbon (Pd/C) as the catalyst in a solvent such as tetrahydrofuran (B95107) (THF).[1] The reaction is performed under a hydrogen atmosphere (e.g., 30 PSI) at an elevated temperature (e.g., 60°C).[1] This method has been reported to yield the final product, this compound, in high yield (94%).[1]

Frequently Asked Questions (FAQs)

  • Question: Are there alternative, palladium-free methods for the synthesis of the indoline core?

  • Answer: Yes, the synthesis of the indoline core can be achieved through a modified Fischer indole synthesis, which avoids the use of expensive palladium catalysts that are often employed in methods like the Heck cyclization.[1]

  • Question: What are some common side reactions to be aware of during indole synthesis?

  • Answer: Indole chemistry is prone to certain side reactions. For instance, during nitration, using a mixture of sulfuric and nitric acid can lead to acid-catalyzed polymerization of the indole ring if conditions are not carefully controlled.[2] Also, during alkylation, reaction at the C3 position can compete with N-alkylation, especially at higher temperatures.[2][3]

  • Question: How can the final product be purified?

  • Answer: After the final reduction step, the reaction mixture is typically filtered to remove the catalyst (e.g., Pd/C). The filtrate is then concentrated, and the product can be isolated by filtration after the addition of a suitable solvent like toluene (B28343). The product can be further washed with water and toluene to remove impurities.[1]

Data Presentation

Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Yield

Acid CatalystSolventTemperature (°C)Yield of 3,3-dimethyl-3H-indole
Methanesulfonic Acid (MSA)Heptane18-2091%
Methanesulfonic Acid (MSA)Heptane3085%
Trifluoroacetic Acid (TFA)-60<1%
Formic Acid-70<1%

Data extracted from patent WO2010071828A2.[1]

Table 2: Summary of a High-Yield Synthesis Protocol for this compound

StepKey ReagentsSolventTemperature (°C)Yield
Hydrazone FormationPhenylhydrazine, IsobutyraldehydeHeptane<20>99% conversion
Fischer Indole SynthesisMethanesulfonic Acid (MSA)Heptane18-2091%
NitrationH₂SO₄, fuming HNO₃--15 to 1091%
Final Reduction5% Pd/C, H₂THF6094%

Data compiled from patent WO2010071828A2.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,3-dimethyl-3H-indole

  • Charge a dry reaction flask with phenylhydrazine and heptane under a nitrogen atmosphere and cool to 10-12°C.

  • Degas the vessel with nitrogen/vacuum three times.

  • Add isobutyraldehyde dropwise, maintaining the temperature below 20°C.

  • Stir the resulting mixture for 1 hour at 18-20°C.

  • In a separate reactor, charge methanesulfonic acid (MSA).

  • Slowly add the prepared reaction mixture to the MSA.

  • Stir the reaction mixture overnight at 18-20°C to afford the crude 3,3-dimethyl-3H-indole.

Protocol 2: Synthesis of 3,3-dimethyl-6-nitroindoline

  • Charge a dry reaction flask with sulfuric acid (H₂SO₄) and 3,3-dimethylindoline HCl salt under a nitrogen atmosphere at 20-25°C.

  • Cool the reaction mixture to -15 to 10°C.

  • Add a solution of nitric acid (HNO₃) in water dropwise.

  • Stir the resulting mixture for 1 hour.

  • Transfer the mixture into a pre-cooled (0-5°C) mixture of 30% ammonium hydroxide and water.

  • Adjust the pH to 8-9 with ammonium hydroxide.

  • Add isopropyl acetate (IPAC) and separate the phases.

  • Extract the aqueous phase with IPAC.

  • Wash the combined organic phases with saturated brine to give a solution of 3,3-dimethyl-6-nitroindoline.

Protocol 3: Synthesis of this compound

  • Charge a hydrogenation reactor with 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone, 5% Pd/C (50% wet), and tetrahydrofuran (THF).

  • Degas the reactor with vacuum/hydrogen three times.

  • Stir the slurry for 6 hours at 60°C under a hydrogen atmosphere (30 PSI).

  • Filter the resulting mixture through Celite™ and wash the filter cake with THF.

  • Combine the filtrate and washes and concentrate in vacuo.

  • Add toluene to the residue to induce precipitation.

  • Isolate the product by filtration and wash the wet cake with deionized water and toluene.

Visualizations

Synthesis_Workflow Start Phenylhydrazine + Isobutyraldehyde Hydrazone Hydrazone Formation Start->Hydrazone Fischer Fischer Indole Synthesis Hydrazone->Fischer Indole 3,3-dimethyl-3H-indole Fischer->Indole Reduction1 Reduction Indole->Reduction1 Indoline 3,3-dimethylindoline Reduction1->Indoline Nitration Nitration Indoline->Nitration NitroIndoline 6-nitro-3,3-dimethylindoline Nitration->NitroIndoline Acylation Acylation NitroIndoline->Acylation NitroAcetyl 1-Acetyl-6-nitro-3,3-dimethylindoline Acylation->NitroAcetyl Reduction2 Reduction NitroAcetyl->Reduction2 FinalProduct This compound Reduction2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Fischer_Indole LowYield Low Yield in Fischer Indole Synthesis? CheckCatalyst Check Acid Catalyst LowYield->CheckCatalyst Yes CheckTemp Check Reaction Temperature LowYield->CheckTemp Yes UseMSA Use Methanesulfonic Acid (MSA) CheckCatalyst->UseMSA AvoidTFA Avoid Trifluoroacetic Acid (TFA) at high temperatures CheckCatalyst->AvoidTFA OptimalTemp Maintain Temperature at 18-20°C CheckTemp->OptimalTemp HighYield Improved Yield UseMSA->HighYield AvoidTFA->HighYield OptimalTemp->HighYield

Caption: Troubleshooting logic for low yield in the Fischer Indole Synthesis step.

References

troubleshooting 1-Acetyl-6-amino-3,3-dimethylindoline solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

technical support center for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Acetyl-6-amino-3,3-dimethylindoline.

Technical Support Center: this compound

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound (CAS: 453562-71-5).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial attempts, polar aprotic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of novel organic compounds. For less concentrated solutions, other organic solvents such as ethanol (B145695) or methanol (B129727) may also be effective. Due to the aromatic amine and acetyl groups, aqueous solubility is expected to be low.

Q2: I've added the recommended solvent, but the compound isn't dissolving. What should I do?

A2: If you observe poor solubility, you can try the following troubleshooting steps in sequence:

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.

  • Gentle Heating: Warm the solution in a water bath, typically between 37-50°C. Be cautious, as excessive heat could degrade the compound.

  • Sonication: Use a bath sonicator to break down compound aggregates and enhance dissolution. If these steps fail, you may need to consider a different solvent or a lower concentration.

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer/media. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" or "fall-out," which occurs when a compound is not soluble in the final aqueous system. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase the Co-solvent Percentage: Ensure the final concentration of DMSO is as high as your experiment can tolerate (typically <0.5% in cell-based assays to avoid toxicity).

  • Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in the aqueous medium.

  • Add Surfactants: In some cases, adding a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 to the final medium can help maintain solubility.

Q4: What should a fully dissolved solution of this compound look like?

A4: A fully dissolved solution should be a clear, homogenous liquid with no visible particulates, cloudiness, or precipitate.[1] The compound itself is described as a white to off-white solid, so the solution should be colorless to very pale yellow, depending on the concentration and solvent used.

Data Presentation

Specific quantitative solubility data for this compound is not widely available in published literature. The following table provides qualitative solubility predictions based on its chemical structure and offers a template for recording your own experimental findings.

Table 1: Qualitative Solubility and Experimental Log

SolventPredicted Qualitative SolubilityExperimental Concentration (e.g., mg/mL)Observations (e.g., Clear, Precipitate, Hazy)
Water / PBS (pH 7.4)Poor / Insoluble
EthanolSparingly Soluble to Soluble
MethanolSparingly Soluble to Soluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 204.27 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Equilibrate Compound: Allow the vial of the compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh out 2.04 mg of the compound and place it into a clean vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Facilitate Dissolution: a. Cap the vial securely and vortex the solution for 2-3 minutes. b. Visually inspect for any undissolved particles. c. If particles remain, sonicate the vial in a water bath for 10-15 minutes. d. Gentle warming (up to 40°C) can be applied if necessary, followed by further vortexing.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Protocol 2: General Method for Determining Qualitative Solubility

This protocol provides a simple, stepwise method to assess the solubility of the compound in various solvents.[1]

Materials:

  • This compound powder

  • A selection of test solvents (e.g., water, ethanol, DMSO)

  • Small, clear glass vials (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Pipettors

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Slurry: Weigh approximately 5 mg of the compound into a vial.

  • Initial Solvent Addition: Add 100 µL of the test solvent to the vial. This creates a high-concentration slurry (50 mg/mL).

  • Attempt to Dissolve: a. Vortex the vial vigorously for 2-3 minutes. b. Observe the solution against a contrasting background. If it is clear with no visible solid, the compound is soluble at ≥50 mg/mL.

  • Stepwise Dilution: a. If the compound is not fully dissolved, add another 150 µL of the solvent (total volume 250 µL, concentration now 20 mg/mL) and repeat the vortexing step. b. If still not dissolved, add another 250 µL of the solvent (total volume 500 µL, concentration now 10 mg/mL) and repeat. c. Continue this stepwise dilution until the compound fully dissolves or you reach a concentration that is too low for your experimental needs.

  • Record Observations: For each solvent, record the approximate concentration at which the compound fully dissolved or note if it remained insoluble.

Visualizations

Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Troubleshooting Steps cluster_2 Further Actions start Start: Weigh Compound choose_solvent Choose Primary Solvent (e.g., DMSO) start->choose_solvent add_solvent Add Solvent & Vortex choose_solvent->add_solvent check_sol Is it Dissolved? add_solvent->check_sol troubleshoot_heat Gently Heat (37-50°C) check_sol->troubleshoot_heat No success Success: Store Stock Solution (-20°C) check_sol->success Yes troubleshoot_sonicate Sonicate troubleshoot_heat->troubleshoot_sonicate check_sol2 Is it Dissolved? troubleshoot_sonicate->check_sol2 check_sol2->success Yes failure Failure: Re-evaluate check_sol2->failure No lower_conc Try Lower Concentration failure->lower_conc diff_solvent Try Different Solvent (e.g., DMF, Ethanol) failure->diff_solvent lower_conc->choose_solvent diff_solvent->choose_solvent

Caption: Troubleshooting workflow for dissolving chemical compounds.

Illustrative Signaling Pathway

As this compound is a drug intermediate, it is used to synthesize a final active pharmaceutical ingredient (API). The diagram below illustrates a hypothetical mechanism where an API derived from this intermediate inhibits a generic kinase signaling pathway, a common target in drug development.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase B (e.g., Akt) Kinase1->Kinase2 Target Downstream Target (e.g., mTOR) Kinase2->Target Response Cellular Response (Proliferation, Survival) Target->Response Intermediate 1-Acetyl-6-amino- 3,3-dimethylindoline API Synthesized API Intermediate->API Synthesis API->Kinase2 Inhibition

Caption: Illustrative pathway of an API derived from the intermediate.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, including the nitration of 3,3-dimethylindoline (B1314585), subsequent N-acetylation, and the final reduction of the nitro group.

Q1: I am experiencing low yields during the nitration of 3,3-dimethylindoline. What are the potential causes and solutions?

A1: Low yields in the nitration step are often due to improper temperature control or suboptimal reagent concentrations. The reaction is highly exothermic, and maintaining a low temperature is critical to prevent side reactions and degradation of the starting material.

Potential Causes & Solutions:

  • Poor Temperature Control: The temperature should be maintained between -15°C and 10°C during the addition of the nitrating agent.[1] Exceeding this range can lead to the formation of undesired byproducts. Ensure your cooling bath is stable and monitor the internal reaction temperature closely.

  • Incorrect Reagent Stoichiometry: An excess of nitric acid can lead to over-nitration, while an insufficient amount will result in incomplete conversion. Carefully control the stoichiometry of nitric acid and sulfuric acid as detailed in the experimental protocol.

  • Sub-optimal Acid Concentration: The concentration of sulfuric acid is crucial for the reaction. It acts as both a solvent and a catalyst. Ensure you are using a concentrated grade of sulfuric acid.

  • Inefficient Quenching: The reaction should be quenched by carefully transferring the mixture to a cold solution of ammonium (B1175870) hydroxide (B78521) to neutralize the excess acid and precipitate the product.[1] The pH should be adjusted to 8-9.[1]

Q2: During the acetylation of 6-nitro-3,3-dimethylindoline, I am observing incomplete conversion or the formation of side products. How can I optimize this step?

A2: Incomplete acetylation or the formation of byproducts can arise from issues with the acetylating agent, reaction time, or the presence of moisture.

Potential Causes & Solutions:

  • Choice of Acetylating Agent: Both acetyl chloride and acetic anhydride (B1165640) can be used for this step.[1] Acetyl chloride is generally more reactive. The choice may depend on the scale of your reaction and available reagents.

  • Presence of Moisture: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the acetylating agent, leading to lower yields.

  • Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.

  • Base and Catalyst: The use of a non-nucleophilic base like Diisopropylethylamine (DIEA) and a catalyst such as 4-Dimethylaminopyridine (DMAP) can facilitate the reaction.[1]

Q3: The final reduction of 1-Acetyl-6-nitro-3,3-dimethylindoline to the corresponding amino compound is sluggish or results in a complex mixture. What can I do to improve this hydrogenation step?

A3: Catalytic hydrogenation is a common method for the reduction of aromatic nitro groups.[1] Issues with this step are often related to the catalyst, hydrogen pressure, or solvent purity.

Potential Causes & Solutions:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is critical. Use a fresh batch of catalyst if possible. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. The patent specifies using 5% Pd/C (50% wet).[1]

  • Hydrogen Pressure: A hydrogen pressure of around 30 PSI has been shown to be effective.[1] Ensure your hydrogenation apparatus can safely maintain this pressure and that there are no leaks.

  • Solvent Choice: Tetrahydrofuran (B95107) (THF) is a suitable solvent for this reduction.[1] Ensure the solvent is of high purity and degassed to remove any dissolved oxygen that could interfere with the catalyst.

  • Reaction Temperature and Time: The reaction can be conducted at 60°C for approximately 6 hours.[1] Monitoring the reaction progress is essential to determine the optimal reaction time.

Q4: I am having difficulty with the purification of the final product, this compound. What purification methods are recommended?

A4: The final product can be purified through filtration and washing, or by using chromatographic techniques if higher purity is required.

Potential Causes & Solutions:

  • Product Isolation: After the hydrogenation reaction, the catalyst is typically removed by filtration through Celite™.[1] The product can then be precipitated by concentrating the filtrate and adding a non-polar solvent like toluene (B28343).[1]

  • Washing: Washing the isolated product with deionized water and toluene can help remove residual impurities.[1]

  • Chromatography: If further purification is necessary, column chromatography on silica (B1680970) gel can be employed. The choice of eluent will depend on the polarity of any impurities.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound based on the referenced patent.

Table 1: Optimized Conditions for the Nitration of 3,3-Dimethylindoline

ParameterValueReference
Starting Material3,3-Dimethylindoline HCl salt[1]
Nitrating AgentNitric Acid (HNO₃) in Water[1]
Acid CatalystSulfuric Acid (H₂SO₄)[1]
Temperature-15 to 10 °C[1]
Quenching Agent30% Ammonium Hydroxide (NH₄OH)[1]
Final pH8-9[1]
Extraction SolventIsopropyl Acetate (B1210297) (IPAC)[1]
Yield91%[1]

Table 2: Optimized Conditions for the Acetylation of 6-Nitro-3,3-dimethylindoline

ParameterValueReference
Starting Material3,3-Dimethyl-6-nitroindoline (B71290)[1]
Acetylating AgentAcetyl Chloride or Acetic Anhydride[1]
BaseDiisopropylethylamine (DIEA)[1]
Catalyst4-Dimethylaminopyridine (DMAP)[1]
SolventDichloromethane (B109758) (DCM), DMF, or DMAC[1]
TemperatureRoom Temperature[1]

Table 3: Optimized Conditions for the Reduction of 1-Acetyl-6-nitro-3,3-dimethylindoline

ParameterValueReference
Starting Material1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone[1]
Catalyst5% Pd/C (50% wet)[1]
Hydrogen Pressure30 PSI[1]
SolventTetrahydrofuran (THF)[1]
Temperature60 °C[1]
Reaction Time6 hours[1]
Yield94%[1]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 3,3-Dimethyl-6-nitroindoline

  • Charge a dry reaction vessel with sulfuric acid and 3,3-dimethylindoline HCl salt under a nitrogen atmosphere at 20-25 °C.[1]

  • Cool the reaction mixture to between -15 and 10 °C.[1]

  • Slowly add a solution of nitric acid in water drop-wise, ensuring the internal temperature does not exceed 10 °C.[1]

  • Stir the resulting mixture for 1 hour at this temperature.[1]

  • In a separate vessel, prepare a mixture of 30% ammonium hydroxide and water, and cool it to 0-5 °C.[1]

  • Carefully transfer the reaction mixture to the cold ammonium hydroxide solution.[1]

  • Adjust the pH of the mixture to 8-9 with additional ammonium hydroxide.[1]

  • Add isopropyl acetate (IPAC) and separate the organic and aqueous phases.[1]

  • Extract the aqueous phase with IPAC.[1]

  • Combine the organic phases and wash with saturated brine to obtain a solution of 3,3-dimethyl-6-nitroindoline.[1]

Protocol 2: Synthesis of 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone

  • Dissolve 3,3-dimethyl-6-nitroindoline in a suitable anhydrous solvent such as dichloromethane (DCM) in a dry reaction vessel under an inert atmosphere.

  • Add Diisopropylethylamine (DIEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.[1]

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of this compound

  • Charge a hydrogenation reactor with 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone, 5% Pd/C (50% wet), and tetrahydrofuran (THF).[1]

  • Degas the reactor by purging with vacuum and then hydrogen three times.[1]

  • Pressurize the reactor with hydrogen to 30 PSI.[1]

  • Heat the mixture to 60 °C and stir for 6 hours.[1]

  • After the reaction is complete, cool the mixture and carefully vent the hydrogen.

  • Filter the mixture through a pad of Celite™ to remove the catalyst, and wash the filter cake with THF.[1]

  • Combine the filtrate and washes and concentrate in vacuo.[1]

  • Add toluene to the residue to precipitate the product.[1]

  • Isolate the product by filtration and wash the wet cake with deionized water and toluene to afford the final product.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree for the synthesis of this compound.

Synthetic_Workflow A 3,3-Dimethylindoline B Nitration (HNO3, H2SO4) A->B Step 1 C 6-Nitro-3,3-dimethylindoline B->C D Acetylation (AcCl or Ac2O) C->D Step 2 E 1-Acetyl-6-nitro-3,3-dimethylindoline D->E F Reduction (H2, Pd/C) E->F Step 3 G This compound F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Guide Start Low Yield or Impure Product Step1 Step1 Start->Step1 Identify Step Start->Step1 Step Step Problem Problem Solution Solution Nitration Nitration? Step1->Nitration Step1->Nitration Acetylation Acetylation? Step1->Acetylation Step1->Acetylation Reduction Reduction? Step1->Reduction Step1->Reduction Problem1 Poor Temperature Control Incorrect Stoichiometry Nitration->Problem1 Yes Nitration->Problem1 Problem2 Incomplete Reaction Presence of Moisture Acetylation->Problem2 Yes Acetylation->Problem2 Problem3 Inactive Catalyst Low H2 Pressure Reduction->Problem3 Yes Reduction->Problem3 Solution1 Maintain -15 to 10°C Verify Reagent Amounts Problem1->Solution1 Problem1->Solution1 Solution2 Monitor with TLC/HPLC Use Anhydrous Conditions Problem2->Solution2 Problem2->Solution2 Solution3 Use Fresh Catalyst Ensure 30 PSI H2 Problem3->Solution3 Problem3->Solution3

Caption: Troubleshooting decision tree for the synthesis.

References

preventing degradation of 1-Acetyl-6-amino-3,3-dimethylindoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-Acetyl-6-amino-3,3-dimethylindoline in solution. The following information is based on general chemical principles for aromatic amines, acetylated compounds, and indoline (B122111) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The main degradation pathways for this compound are believed to be oxidation of the aromatic amino group, hydrolysis of the N-acetyl group, and photodegradation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat, often leading to colored byproducts.[1][2] The acetyl group can be cleaved under acidic or basic conditions.[3][4] Indoline derivatives can also be sensitive to light-induced degradation.[5]

Q2: My solution of this compound has changed color. What does this indicate?

A2: A change in color, typically to a yellow or brown hue, is a common indicator of degradation, particularly oxidation of the aromatic amine.[2] It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiment.

Q3: How can I prevent the oxidation of the amino group?

A3: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved by using degassed solvents and blanketing the solution with an inert gas. Additionally, storing solutions at low temperatures and protecting them from light can slow down the oxidation process.[2] The addition of antioxidants or free radical scavengers may also be considered, though their compatibility with your specific experimental setup should be verified.[6]

Q4: Under what pH conditions is the acetyl group most stable?

Q5: What are the ideal storage conditions for solutions of this compound?

A5: For optimal stability, solutions of this compound should be stored at low temperatures (2-8°C), protected from light by using amber vials or covering the container with aluminum foil, and under an inert atmosphere (nitrogen or argon).[2]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
  • Possible Cause: Oxidation of the 6-amino group. Aromatic amines are prone to oxidation in the presence of air.[1][2]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all solvents are thoroughly degassed prior to use. Prepare and handle the solution under a blanket of an inert gas like nitrogen or argon.

    • Temperature Control: Prepare and store the solution at a reduced temperature (e.g., on an ice bath) to slow down the rate of oxidation.

    • Light Protection: Protect the solution from light at all times by using amber-colored glassware or wrapping the container in aluminum foil.

    • Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant.

Issue 2: Loss of Compound Integrity (Confirmed by Analytical Methods)
  • Possible Cause: Hydrolysis of the 1-acetyl group due to inappropriate pH.

  • Troubleshooting Steps:

    • pH Measurement: Check the pH of your solution.

    • Buffering: If the pH is strongly acidic or basic, adjust it to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system.

    • Solvent Choice: Ensure the chosen solvent does not promote hydrolysis. Protic solvents, especially in the presence of acid or base catalysts, can facilitate hydrolysis.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound Solutions

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aromatic amino group.[1]
Temperature 2-8°CReduces the rate of degradation reactions.[2]
Light Exposure Protected from light (Amber vials/foil)Minimizes photodegradation.[2][5]
pH of Solution 4 - 6Enhances the stability of the acetyl group against hydrolysis.[7]
Solvents Degassed aprotic solvents (if possible)Removes dissolved oxygen to prevent oxidation.

Experimental Protocols

Protocol: General Procedure for Preparing a Stabilized Solution of this compound
  • Solvent Degassing: Take your desired solvent and degas it by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

  • Weighing: Weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial containing the compound.

  • Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.

  • pH Adjustment (if necessary): If working with an aqueous or protic solvent system, check the pH and adjust to the 4-6 range using a minimal amount of a suitable buffer.

  • Storage: Seal the vial tightly, wrap it in aluminum foil to protect it from light, and store it at 2-8°C.

Visualizations

DegradationPathways Potential Degradation Pathways cluster_conditions Degradation Conditions A This compound B Oxidized Products (Colored) A->B C 6-Amino-3,3-dimethylindoline + Acetic Acid A->C D Photodegradation Products A->D O2 O2, Light, Heat O2->B Oxidation H2O H+/OH-, H2O H2O->C Hydrolysis Light UV/Vis Light Light->D Photodegradation

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Workflow for Solution Preparation and Storage start Start degas Degas Solvent (N2 or Ar) start->degas weigh Weigh Compound degas->weigh dissolve Dissolve in Degassed Solvent (under inert atmosphere) weigh->dissolve check_ph Check pH (if aqueous/protic) dissolve->check_ph adjust_ph Adjust pH to 4-6 check_ph->adjust_ph pH not 4-6 store Store at 2-8°C (Protected from light) check_ph->store pH is 4-6 adjust_ph->store end End store->end

Caption: Recommended workflow for preparing and storing solutions.

References

common pitfalls in experiments with 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Acetyl-6-amino-3,3-dimethylindoline. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis, purification, and use of this key chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of this compound, a crucial precursor in the synthesis of the multi-targeted tyrosine kinase inhibitor, Motesanib.

Synthesis

Q1: My N-acetylation of 6-amino-3,3-dimethylindoline is showing low yield. What are the possible causes and solutions?

A1: Low yields in the N-acetylation of 6-amino-3,3-dimethylindoline can stem from several factors. The primary reasons include incomplete reaction, side product formation, or degradation of the starting material or product.

Troubleshooting Steps:

  • Reagent Quality: Ensure the 6-amino-3,3-dimethylindoline is pure and the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) has not hydrolyzed. Use freshly opened or properly stored reagents.

  • Reaction Conditions: The reaction may require optimization of temperature and reaction time. While the acetylation can proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Base Selection: The choice and amount of base are critical. A suitable base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is required to neutralize the acid generated during the reaction.[1] Insufficient base can lead to the protonation of the starting amine, rendering it unreactive.

  • Solvent Choice: The reaction should be conducted in an appropriate anhydrous solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[1]

Q2: I am observing multiple spots on my TLC plate after the acetylation reaction. What are the likely side products?

A2: The formation of multiple spots on a TLC plate suggests the presence of impurities and side products. Common side products in this reaction include:

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 6-amino-3,3-dimethylindoline.

  • Di-acetylated Product: While less common, over-acetylation can occur, especially with a large excess of the acetylating agent or prolonged reaction times.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

To minimize side products:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product, and stop the reaction once complete.

Purification

Q3: I am having difficulty purifying this compound by column chromatography. What conditions do you recommend?

A3: Purification by column chromatography can be challenging due to the polarity of the compound.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is a good starting point. A typical gradient could be from 10% to 50% ethyl acetate.

  • TLC Analysis: Before running the column, optimize the solvent system using TLC to achieve good separation between the product and impurities. A typical Rf value for the product in 30% ethyl acetate in hexanes is around 0.4-0.5.[2]

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization is a viable method for purifying this compound, especially for removing less polar or more soluble impurities. A mixture of ethanol (B145695) and water is often a suitable solvent system. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the slow addition of water until turbidity is observed. Cooling the mixture should induce crystallization of the purified product.

Characterization and Stability

Q5: What are the expected spectroscopic data for this compound?

A5: Spectroscopic data is crucial for confirming the identity and purity of your compound.

Technique Expected Data
¹H NMR The spectrum should show characteristic peaks for the acetyl group (singlet around 2.2 ppm), the methyl groups on the indoline (B122111) ring (singlet around 1.3 ppm), the methylene (B1212753) groups of the indoline ring (triplets around 3.0 and 3.8 ppm), and the aromatic protons.
¹³C NMR Expect signals for the acetyl carbonyl carbon (around 168 ppm), the quaternary carbon of the indoline ring, the methyl carbons, the methylene carbons, and the aromatic carbons.
Mass Spec The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆N₂O, MW: 204.27 g/mol ).

Q6: How should I store this compound?

A6: To ensure the stability of the compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation and degradation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthetic route.[1]

Materials:

  • 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone

  • Palladium on carbon (5% Pd/C, 50% wet)

  • Tetrahydrofuran (THF)

  • Toluene (B28343)

  • Diatomaceous earth (e.g., Celite™)

  • Hydrogen gas

Procedure:

  • In a hydrogenation reactor, charge 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (1 equivalent) and 5% Pd/C (0.02 equivalents by weight).

  • Add THF as the solvent.

  • Seal the reactor and degas the slurry with vacuum and hydrogen three times.

  • Pressurize the reactor with hydrogen gas (30 PSI) and heat the mixture to 60°C.

  • Stir the reaction mixture vigorously for 6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Add toluene to the residue to induce precipitation of the product.

  • Isolate the product by filtration, wash the wet cake with deionized water and toluene.

  • Dry the product under vacuum to afford this compound as a solid. A typical yield for this reduction step is around 94%.[1]

Signaling Pathways

This compound is a key intermediate in the synthesis of Motesanib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. The primary targets of Motesanib are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-Kit).

Motesanib's Mechanism of Action: Inhibition of Key Signaling Pathways

Motesanib exerts its anti-cancer effects by blocking the ATP-binding site of these RTKs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of tumor angiogenesis, proliferation, and survival.

Motesanib_Mechanism_of_Action cluster_motesanib VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKit->PI3K_Akt cKit->RAS_MAPK PLCg PLCγ Pathway cKit->PLCg Motesanib Motesanib Motesanib->VEGFR Motesanib->PDGFR Motesanib->cKit Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation PLCg->Proliferation Synthesis_Workflow Start Start: 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone Hydrogenation Hydrogenation (H₂, Pd/C, THF, 60°C, 30 PSI) Start->Hydrogenation Filtration Filtration (Remove Pd/C) Hydrogenation->Filtration Concentration Concentration (Remove THF) Filtration->Concentration Precipitation Precipitation (Add Toluene) Concentration->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Purification Optional Purification (Recrystallization or Column Chromatography) Isolation->Purification Final_Product Final Product: This compound Isolation->Final_Product If sufficiently pure Purification->Final_Product

References

Technical Support Center: Enhancing the Binding Specificity of 1-Acetyl-6-amino-3,3-dimethylindoline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the binding specificity of 1-Acetyl-6-amino-3,3-dimethylindoline and similar small molecule inhibitors. Our goal is to provide actionable solutions to common experimental hurdles, ensuring more accurate and reliable results.

Troubleshooting Guide: Improving Binding Specificity

Researchers often encounter challenges with non-specific binding, which can lead to misleading data and hinder the progress of drug discovery projects. This guide provides a systematic approach to troubleshooting and optimizing your binding assays.

Problem 1: High Background Signal or Non-Specific Binding

High background noise in a binding assay is a common indicator of non-specific interactions. This can obscure the true signal from your target of interest and lead to a low signal-to-noise ratio.

Potential Cause Recommended Solution
Suboptimal Blocking Optimize blocking conditions by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers). Vary the concentration and incubation time of the blocking agent to find the most effective conditions for your assay.[1][2]
Hydrophobic or Electrostatic Interactions Modify buffer composition to reduce non-specific binding. This can include adjusting the salt concentration (e.g., NaCl) or including detergents (e.g., Tween-20) at low concentrations.
Probe-Related Issues If using a labeled ligand, ensure it is of high purity. Aggregates or impurities in the probe can contribute to non-specific binding. Consider alternative labeling strategies or purification of the probe.
Cell-Based Assay Adherence In cell-based assays, ensure even cell seeding and healthy monolayer growth. Cell detachment can expose the plate surface, leading to non-specific binding. Consider using coated plates to improve cell adherence.[2]

Problem 2: Poor Reproducibility and High Variability

Potential Cause Recommended Solution
Inconsistent Assay Conditions Strictly adhere to a standardized protocol.[1] Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments. Use calibrated pipettes and automated liquid handlers where possible to minimize human error.[2]
Reagent Instability Prepare fresh reagents for each experiment, especially sensitive components like proteins and ligands. Store stock solutions in appropriate buffers and at the correct temperature to prevent degradation.
Matrix Effects If working with complex biological samples, components in the matrix can interfere with the binding assay. Perform spike and recovery experiments to assess matrix effects and consider sample purification or dilution if necessary.
Edge Effects in Plate-Based Assays To mitigate edge effects, avoid using the outer wells of the microplate for samples. Instead, fill these wells with buffer or a blank solution to create a more uniform environment across the plate.

Experimental Protocols

To aid in your troubleshooting efforts, here are detailed methodologies for key experiments aimed at increasing binding specificity.

Protocol 1: Competitive Binding Assay to Determine Specificity

This protocol allows you to determine the selectivity of your compound by measuring its ability to compete with a known ligand for binding to the target protein and off-target proteins.

Materials:

  • Target protein and potential off-target proteins

  • Labeled ligand (e.g., fluorescent or radioactive) with known affinity for the target

  • This compound (or your test compound)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplates (e.g., 96-well black plates for fluorescence assays)

  • Plate reader

Procedure:

  • Protein Immobilization: Coat the wells of the microplate with the target protein or off-target protein at an optimized concentration. Incubate overnight at 4°C.

  • Blocking: Wash the wells with assay buffer and then add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition: Add a fixed concentration of the labeled ligand to each well. Then, add serial dilutions of your test compound (this compound).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium. This time should be determined empirically.

  • Detection: Wash the wells to remove unbound ligand and measure the signal from the bound labeled ligand using a plate reader.

  • Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 value. A lower IC50 indicates higher affinity. By comparing the IC50 values for the target and off-target proteins, you can assess the selectivity of your compound.

Protocol 2: Site-Directed Mutagenesis to Enhance Specificity

This advanced technique involves modifying the amino acid residues in the binding pocket of the target protein to improve the specificity of ligand binding.

Materials:

  • Expression vector containing the gene for the target protein

  • Site-directed mutagenesis kit

  • Competent cells for transformation

  • Cell culture and protein expression reagents

  • Protein purification system (e.g., FPLC)

Procedure:

  • Identify Key Residues: Use computational modeling or structural data to identify amino acid residues in the binding pocket that may interact with your ligand. Also, identify residues that differ between your target and off-target proteins.

  • Primer Design: Design primers containing the desired mutation.

  • Mutagenesis PCR: Perform PCR using the mutagenesis kit to introduce the mutation into the expression vector.

  • Transformation and Sequencing: Transform the mutated plasmid into competent cells and verify the mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant protein and purify it to homogeneity.

  • Binding Assays: Perform binding assays (e.g., competitive binding assay as described above) to compare the affinity and specificity of your ligand for the wild-type and mutant proteins.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to increase the specificity of my compound?

A1: The first step is to thoroughly characterize the binding of your compound to its intended target and a panel of potential off-target proteins. A competitive binding assay is an excellent starting point to quantify the selectivity of your compound.

Q2: How can I be sure that the binding I am observing is specific to my target?

A2: To confirm specific binding, you should be able to demonstrate that the binding is saturable and can be competed off by an unlabeled ligand known to bind to the same site. Additionally, showing that a structurally similar but inactive compound does not bind provides further evidence of specificity.

Q3: My compound shows binding to several off-target proteins. What are my options?

A3: If your compound exhibits off-target binding, you can pursue several strategies. One approach is to use medicinal chemistry to synthesize analogs of your compound with modifications designed to reduce binding to the off-target proteins while maintaining affinity for the intended target. Another strategy is to use site-directed mutagenesis to alter the binding pocket of your target protein to favor binding to your compound over off-targets, although this is more applicable in protein engineering contexts than in drug development for in-vivo use.

Q4: Can computational tools help in increasing binding specificity?

A4: Yes, computational modeling and molecular docking can be very powerful tools.[3] You can use these methods to visualize the binding pose of your compound in the active site of your target and off-target proteins. This can provide insights into the specific interactions that mediate binding and help guide the design of more selective compounds.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in enhancing binding specificity, the following diagrams illustrate key workflows.

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategies for Increasing Specificity cluster_execution Experimental Execution cluster_outcome Desired Outcome Problem High Off-Target Binding or Low Specificity Strategy_1 Chemical Modification of Ligand Problem->Strategy_1 Rational Drug Design Strategy_2 Modification of Target Protein Problem->Strategy_2 Protein Engineering Execution_1 Synthesize Analogs Strategy_1->Execution_1 Execution_2 Site-Directed Mutagenesis Strategy_2->Execution_2 Execution_3 Perform Binding Assays (e.g., Competitive Binding) Execution_1->Execution_3 Execution_2->Execution_3 Outcome Increased Binding Specificity Execution_3->Outcome

Caption: Workflow for increasing ligand binding specificity.

troubleshooting_workflow Start Start: Inconsistent or Non-Specific Binding Data Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Decision_1 Reagents OK? Check_Reagents->Decision_1 Optimize_Assay Optimize Assay Conditions (Buffer, Temp, Time) Decision_2 Assay Optimized? Optimize_Assay->Decision_2 Validate_Binding Perform Competition and Saturation Assays Decision_3 Binding Validated? Validate_Binding->Decision_3 Data_Analysis Review Data Analysis Method Success Specific and Reproducible Binding Achieved Data_Analysis->Success Decision_1->Start No, Replace/Prepare Fresh Decision_1->Optimize_Assay Yes Decision_2->Optimize_Assay No, Continue Optimization Decision_2->Validate_Binding Yes Decision_3->Start No, Re-evaluate Target Interaction Decision_3->Data_Analysis Yes

Caption: A logical workflow for troubleshooting binding assays.

References

Technical Support Center: 1-Acetyl-6-amino-3,3-dimethylindoline (Hypothetical KinX Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific biological target for 1-Acetyl-6-amino-3,3-dimethylindoline is not publicly available. This technical support guide is based on the scientifically plausible hypothesis that this compound, hereafter referred to as "KinX Inhibitor," is being investigated as a kinase inhibitor. The principles and methodologies described are broadly applicable for researchers encountering off-target effects with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with KinX Inhibitor?

A1: Off-target effects occur when a small molecule, such as KinX Inhibitor, binds to and alters the function of proteins other than its intended biological target (e.g., Kinase X).[1][2] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing cell stress or death unrelated to the inhibition of Kinase X.[1]

  • Lack of translatability: Promising results in cell culture may not be reproducible in more complex biological systems if the effects are dominated by off-targets.

Q2: What are the common causes of off-target effects for kinase inhibitors like KinX Inhibitor?

A2: The primary reason for the off-target effects of many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[2][3] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[2] Other factors include using excessively high concentrations of the inhibitor, which increases the likelihood of binding to lower-affinity off-target kinases.[2]

Q3: We are observing unexpected phenotypes in our cell-based assays after treatment with KinX Inhibitor. How can we determine if these are due to off-target effects?

A3: Unexpected cellular phenotypes are a common indicator of potential off-target effects.[4] A systematic approach is recommended to determine the source of these observations:

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by KinX Inhibitor with that of a well-characterized, structurally different inhibitor for Kinase X. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely an on-target effect.[4]

  • Dose-Response Analysis: A clear dose-response relationship is essential. However, be aware that off-target effects can also be dose-dependent.[4]

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of Kinase X that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[5]

  • Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays, which screen your compound against a large panel of kinases.[4]

Q4: Can the off-target effects of KinX Inhibitor ever be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[2] For example, an inhibitor might beneficially engage multiple disease-related pathways, leading to a more potent therapeutic effect than targeting a single kinase.[2]

Troubleshooting Guides

Problem 1: High levels of cell death are observed even at low concentrations of KinX Inhibitor.

  • Possible Cause: The inhibitor may have potent off-target effects on kinases essential for cell survival.[2]

  • Troubleshooting Steps:

    • Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.

    • Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.

    • Consult off-target databases: Check if the inhibitor is known to target pro-survival kinases like AKT or ERK at the concentrations you are using.

Problem 2: The observed cellular phenotype does not align with the known function of Kinase X.

  • Possible Cause: This strongly suggests an off-target effect. The inhibitor may be acting on an unknown kinase that regulates a different signaling pathway.[5]

  • Troubleshooting Steps:

    • Genetic Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Kinase X. If the phenotype from genetic knockdown matches the phenotype from the inhibitor, it supports an on-target mechanism.[6]

    • Kinome Profiling: Perform a kinase profiling screen to identify potential off-target kinases that could be responsible for the observed phenotype.[5]

    • Downstream Signaling Analysis: Investigate the signaling pathway downstream of any identified off-targets. If KinX Inhibitor modulates the phosphorylation of known substrates of an off-target kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.[4]

Problem 3: Discrepancy between biochemical IC50 and cellular EC50 values for KinX Inhibitor.

  • Possible Cause: Differences between in vitro and cellular environments are common. High intracellular ATP concentrations can outcompete the inhibitor, and poor cell permeability or active efflux by cellular pumps can reduce the effective intracellular concentration of the compound.[5]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Evaluate the physicochemical properties of KinX Inhibitor.

    • Check for Efflux Pump Activity: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is a substrate for these pumps.[5]

    • Confirm Target Expression: Verify the expression and activity (phosphorylation status) of Kinase X in your cell model using methods like Western blotting.[5]

Data Presentation

Table 1: Example Kinase Selectivity Panel Results for KinX Inhibitor (Screened at 1 µM)

Kinase Target% Inhibition by KinX InhibitorNotes
Kinase X (On-Target) 92% Intended Target
Kinase Y85%Potential primary off-target
Kinase Z61%Moderate off-target activity
Kinase A15%Low/negligible activity
Kinase B7%Inactive
... (400+ others)<10%Generally clean profile

This table summarizes hypothetical results from a kinase profiling service, highlighting a potent primary off-target (Kinase Y) and a moderately inhibited kinase (Kinase Z) that warrant further investigation.

Table 2: Example Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

TreatmentTemperature (°C)% Soluble Kinase X% Soluble Kinase Y (Off-Target)
Vehicle (DMSO)45100100
508590
555060
602025
65510
KinX Inhibitor (10 µM)45100100
509895
559080
607555
654020

This table shows hypothetical CETSA results indicating that KinX Inhibitor stabilizes both the intended target (Kinase X) and a primary off-target (Kinase Y) in a cellular context, confirming engagement with both proteins.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To identify the on- and off-target kinases of KinX Inhibitor across a broad panel of the human kinome.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of KinX Inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentration(s).

    • Assay Procedure: This is typically performed by a commercial service. The inhibitor is incubated with a panel of individual kinases, a suitable substrate for each, and ATP (often at or near the Km for each kinase).[4]

    • Reaction Quantification: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common methods include radiometric assays (32P or 33P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[7][8]

    • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control.[4] The results are typically presented as % inhibition at a fixed concentration or as IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To directly measure the binding of KinX Inhibitor to its target protein(s) in intact cells.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with KinX Inhibitor at various concentrations or with a vehicle control.[1]

    • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]

    • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

    • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[1]

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to higher temperatures indicates target engagement.[9]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway KinX_Inhibitor KinX Inhibitor (this compound) Kinase_X Kinase X (Intended Target) KinX_Inhibitor->Kinase_X Inhibits Kinase_Y Kinase Y (Off-Target) KinX_Inhibitor->Kinase_Y Inhibits Downstream_Effector_X Downstream Effector X Kinase_X->Downstream_Effector_X Activates Phenotype_A Desired Phenotype A Downstream_Effector_X->Phenotype_A Leads to Downstream_Effector_Y Downstream Effector Y Kinase_Y->Downstream_Effector_Y Activates Phenotype_B Undesired Phenotype B Downstream_Effector_Y->Phenotype_B Leads to

Caption: On-target vs. potential off-target signaling pathways for KinX Inhibitor.

G start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response control_compound Test Structurally Unrelated Inhibitor dose_response->control_compound phenotype_match Phenotypes Match? control_compound->phenotype_match on_target Likely On-Target phenotype_match->on_target Yes off_target Likely Off-Target phenotype_match->off_target No genetic_validation Perform Genetic Validation (siRNA/CRISPR) off_target->genetic_validation profiling Perform Kinome Profiling off_target->profiling

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

G cluster_0 Experimental Workflow: Target Validation cells 1. Treat Cells with KinX Inhibitor or Vehicle heat 2. Apply Heat Gradient (e.g., 40-70°C) cells->heat lyse 3. Lyse Cells & Separate Soluble/Aggregated Proteins heat->lyse quantify 4. Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify analyze 5. Analyze Thermal Shift (ΔTagg) quantify->analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Managing Autofluorescence Interference from 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence interference when using 1-Acetyl-6-amino-3,3-dimethylindoline in their experiments. The following question-and-answer format directly addresses common issues and offers practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is autofluorescence and why is it a problem when working with this compound?

A: Autofluorescence is the natural fluorescence emitted by biological samples or compounds, including potentially this compound, when they absorb light. This intrinsic fluorescence can become a significant issue if its spectrum overlaps with the fluorescent signals of the specific probes (e.g., GFP, Alexa Fluor dyes) you are using in your experiment.[1][2] This overlap can mask your true signal, leading to a low signal-to-noise ratio, false positives, and inaccurate data interpretation.[1] Endogenous sources of autofluorescence in biological samples include molecules like collagen, elastin, NADH, and flavins, which typically fluoresce in the blue-green spectral region.[3][4][5] Fixation methods, particularly those using aldehydes like formalin, can also induce autofluorescence across a broad spectrum.[1][2]

Q2: My unstained control sample containing this compound shows significant background fluorescence. How can I determine the source and spectral properties of this autofluorescence?

Experimental Protocol: Characterizing Autofluorescence Spectrum

  • Prepare Control Samples:

    • Unlabeled Cells/Tissue: A sample of your biological material without any fluorescent labels or this compound.

    • Compound-Only Sample: Your biological material treated only with this compound at the working concentration.

    • Vehicle Control: Your biological material treated with the vehicle used to dissolve this compound.

  • Spectral Imaging (Lambda Scan):

    • If you have access to a confocal microscope with a spectral detector, perform a lambda scan on your control samples.

    • Excite the sample across a range of wavelengths (e.g., from UV to red) and record the full emission spectrum at each excitation wavelength.

  • Data Analysis:

    • Analyze the lambda scan data to identify the peak excitation and emission wavelengths for the autofluorescence. This will create a spectral "signature" for the background in your experiment.

This information will be invaluable for selecting appropriate fluorophores and designing your imaging strategy to minimize interference.

Q3: How can I reduce autofluorescence originating from my biological sample and fixation method?

A: Several strategies can be employed to minimize background fluorescence from the sample itself. The optimal approach will depend on your specific sample type and experimental requirements.

Troubleshooting Sample and Fixation-Induced Autofluorescence

StrategyDescriptionConsiderations
Change Fixation Method Aldehyde fixatives (e.g., formalin, glutaraldehyde) are known to induce autofluorescence.[1][2] Consider switching to an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[2][6]Ensure the alternative fixation method is compatible with your antibodies and preserves the cellular structures of interest.
Optimize Fixation Time If aldehyde fixation is necessary, minimize the fixation time to the shortest duration required for adequate preservation.[1]Over-fixation can increase autofluorescence.
Sodium Borohydride (B1222165) Treatment After aldehyde fixation, treating samples with sodium borohydride can help reduce fixative-induced autofluorescence.[1][6]Results can be variable, so optimization is necessary.[1]
Perfusion For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can remove red blood cells, which are a source of autofluorescence due to their heme groups.[1][6]This is not always feasible for all sample types, such as post-mortem tissues.[1]
Use Autofluorescence Quenching Kits Commercially available reagents, such as TrueVIEW, can effectively quench autofluorescence from various sources, including collagen and elastin.[1][7]These kits are an additional step in the protocol and may have their own compatibility considerations.

Q4: What are the best strategies for selecting fluorescent probes and setting up instrumentation to avoid autofluorescence from this compound?

A: Strategic selection of fluorophores and careful instrument setup are crucial for spectrally separating your signal of interest from the autofluorescence background.

Strategies for Spectral Separation

StrategyDescriptionRecommendations
Choose Red-Shifted Fluorophores Autofluorescence is often most prominent in the blue and green regions of the spectrum.[3][4] Using fluorophores that are excited and emit in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5) can significantly improve the signal-to-noise ratio.[1][6]The availability of red-shifted dyes for your specific application may be a limiting factor.[3]
Select Bright Fluorophores with Narrow Spectra Using bright fluorophores with narrow excitation and emission spectra (e.g., Alexa Fluor dyes, PE, APC) can help distinguish their signal from the typically broad autofluorescence spectrum.[2][6]Titrate your fluorescent reagents to find the optimal concentration that maximizes signal while minimizing background.[2][6]
Optimize Instrument Settings Carefully adjust the excitation and emission filter settings on your microscope or flow cytometer to specifically capture the signal from your fluorophore while excluding as much of the autofluorescence as possible.Use your characterized autofluorescence spectrum to guide the selection of filter sets.
Spectral Unmixing If your imaging system is equipped with a spectral detector, you can use spectral unmixing algorithms. This technique computationally separates the emission spectrum of your fluorophore from the autofluorescence spectrum based on their unique spectral signatures.This requires acquiring the emission spectrum of the autofluorescence from a control sample.

Q5: Are there any general experimental best practices to minimize the impact of autofluorescence?

A: Yes, incorporating several best practices into your experimental workflow can help control for and minimize the effects of autofluorescence.

General Best Practices for Minimizing Autofluorescence

  • Include Proper Controls: Always include an unstained, compound-treated sample in your experiments. This will allow you to visualize and, if necessary, subtract the autofluorescence signal from your stained samples.[2]

  • Optimize Media and Buffers: For live-cell imaging, consider using a medium that is free of phenol (B47542) red and has a reduced serum concentration, as these components can contribute to autofluorescence.[3][6] Buffers like PBS generally have low autofluorescence.[3]

  • Remove Dead Cells: Dead cells are often more autofluorescent than live cells.[4][6] For flow cytometry, use a viability dye to gate out dead cells during analysis.[4][6] For imaging, ensure your cell cultures are healthy.

  • Photobleaching: In some cases, intentionally exposing the sample to the excitation light before acquiring the final image can selectively photobleach the autofluorescent components more rapidly than your target fluorophore. This should be tested carefully to ensure your specific signal is not significantly diminished.

Visual Guides

Below are diagrams illustrating key workflows and concepts for addressing autofluorescence.

Autofluorescence_Troubleshooting_Workflow cluster_start Start: Autofluorescence Detected cluster_characterize Step 1: Characterize cluster_optimize Step 2: Optimize Experiment cluster_acquire Step 3: Image Acquisition & Analysis cluster_end Result start High Background in Unstained Control characterize Run Controls: - Unlabeled Sample - Compound-Only Sample start->characterize Identify Source lambda_scan Perform Lambda Scan (Spectral Imaging) characterize->lambda_scan sample_prep Optimize Sample Prep: - Change Fixation - Use Quenching Agent characterize->sample_prep Inform Optimization fluorophore Select Optimal Fluorophore: - Red-Shifted Dye - Bright & Narrow Spectrum lambda_scan->fluorophore Inform Selection instrument Optimize Instrument Settings: - Narrow Filters sample_prep->instrument fluorophore->instrument Match Settings to Dye analysis Post-Acquisition Analysis: - Spectral Unmixing - Background Subtraction instrument->analysis end_node Improved Signal-to-Noise Ratio analysis->end_node

Caption: A logical workflow for troubleshooting autofluorescence.

Spectral_Overlap_Concept cluster_spectra Emission Spectra cluster_relationship Spectral Relationship autofluorescence Broad Autofluorescence (e.g., from Compound/Tissue) overlap Problem: Spectral Overlap autofluorescence->overlap separation Solution: Spectral Separation autofluorescence->separation signal_1 Desired Signal 1 (e.g., GFP) signal_1->overlap High Interference signal_2 Desired Signal 2 (e.g., Far-Red Dye) signal_2->separation Minimal Interference

Caption: Conceptual diagram of spectral overlap and separation.

References

optimizing storage conditions for long-term stability of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of 1-Acetyl-6-amino-3,3-dimethylindoline. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific long-term stability data for this compound is not extensively available in public literature, the following recommendations and protocols are based on the general chemical properties of aromatic amines and acetylated compounds, as well as standard industry practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The 6-amino group is prone to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities.

  • Hydrolysis: The acetyl group can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to yield 6-amino-3,3-dimethylindoline.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of the compound can be monitored by assessing its physical and chemical properties over time.

  • Visual Inspection: A change in color (e.g., from off-white/yellow to brown) or physical state can indicate degradation.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying the purity of the compound and detecting the formation of degradation products.

  • Moisture Content: Karl Fischer titration can be used to determine the water content of the sample, as moisture can promote hydrolysis.

Q4: Is this compound sensitive to light?

A4: Yes, aromatic amines are often sensitive to light. Photodegradation can occur, leading to the formation of colored byproducts. It is crucial to store the compound in an amber or opaque container to protect it from light.

Troubleshooting Guide

Problem 1: My sample of this compound has changed color from a light yellow to a brownish hue.

  • Potential Cause: Color change is a common indicator of oxidation of the aromatic amino group. This is likely due to prolonged exposure to air (oxygen) and/or light.

  • Recommended Action:

    • Re-analyze the purity of the material using HPLC to quantify the extent of degradation.

    • If the purity is no longer acceptable for your application, a fresh sample should be used.

    • For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. Store in a dark location or use an amber vial.

Problem 2: I am observing a new, more polar peak in my HPLC chromatogram during the analysis of an aged sample.

  • Potential Cause: The appearance of a more polar peak could indicate the hydrolysis of the acetyl group, resulting in the formation of 6-amino-3,3-dimethylindoline. This is more likely if the sample has been exposed to moisture.

  • Recommended Action:

    • Confirm the identity of the new peak by co-injection with a standard of 6-amino-3,3-dimethylindoline or by using mass spectrometry (LC-MS).

    • To prevent further hydrolysis, ensure the compound is stored in a desiccator or a controlled low-humidity environment.

Problem 3: The solubility of my compound has decreased over time.

  • Potential Cause: This could be due to the formation of less soluble degradation products or polymerization.

  • Recommended Action:

    • Attempt to dissolve the material with sonication.

    • Analyze the purity of the soluble portion via HPLC to assess for degradation.

    • Review storage conditions to minimize exposure to factors that could cause degradation (light, heat, moisture, oxygen).

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended to demonstrate the expected trends in stability and should be confirmed by in-house stability studies.

Storage ConditionTime (Months)Purity (%)AppearanceComments
2-8°C, Dark, Dry, Inert Atmosphere 099.8Off-white powderOptimal Condition
699.7No changeMinimal degradation observed.
1299.5No changeCompound remains stable.
2499.2No changeSuitable for long-term storage.
25°C / 60% RH, Dark 099.8Off-white powderAccelerated Condition
398.5Light yellow powderSlight degradation observed.
697.2Yellow powderSignificant degradation.
40°C / 75% RH, Dark 099.8Off-white powderForced Degradation
195.1Yellow-brown powderRapid degradation.
390.3Brown powderNot recommended for storage.
Ambient, Exposed to Light and Air 099.8Off-white powderSub-optimal Condition
196.5Light brown powderRapid discoloration and degradation.

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot approximately 1g of the test compound into clean, amber glass vials.

  • Initial Analysis (T=0): Perform a complete analysis on a representative sample, including:

    • Appearance (visual inspection)

    • Purity by HPLC

    • Water content by Karl Fischer titration

  • Storage: Store the vials under the desired long-term conditions (e.g., 2-8°C, protected from light and moisture).

  • Time Points: Pull samples for analysis at predetermined time intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis at Each Time Point: Repeat the analyses performed at T=0 for each pulled sample.

  • Data Evaluation: Compare the results at each time point to the initial data to assess any changes in purity, appearance, or water content.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare separate samples of the compound for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and heat at 60°C for 24 hours.

    • Oxidation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C) for 48 hours.

    • Photostability: Expose the solid compound to a light source with a specific illumination (e.g., according to ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by HPLC, preferably with a mass spectrometer detector (LC-MS), to separate and identify the degradation products.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

Visualizations

degradation_pathways A This compound B Oxidized Impurities (Colored Products) A->B Oxidation (O2, Light) C 6-Amino-3,3-dimethylindoline A->C Hydrolysis (H2O, Acid/Base)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_long_term Long-Term Stability Study cluster_forced_degradation Forced Degradation Study LTS1 Sample Preparation LTS2 Initial Analysis (T=0) LTS1->LTS2 LTS3 Storage at 2-8°C LTS2->LTS3 LTS4 Analysis at Time Points LTS3->LTS4 LTS5 Data Evaluation LTS4->LTS5 FD1 Sample Preparation FD2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) FD1->FD2 FD3 LC-MS Analysis FD2->FD3 FD4 Identify Degradants FD3->FD4 Start Stability Assessment cluster_long_term cluster_long_term Start->cluster_long_term cluster_forced_degradation cluster_forced_degradation Start->cluster_forced_degradation

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis.

Problem 1: Low Yield or Failure in Fischer Indole (B1671886) Synthesis (Step 1)

Possible Causes:

  • Inappropriate Acid Catalyst or Concentration: The Fischer indole synthesis is highly sensitive to the strength and concentration of the acid catalyst.[1]

  • Incorrect Reaction Temperature: Elevated temperatures can lead to significant side product formation and rearrangements.

  • Poor Quality of Phenylhydrazine (B124118): Impurities in phenylhydrazine can inhibit the reaction.

  • Substituent Effects: The nature of the substituents on the phenylhydrazine or the carbonyl compound can significantly impact the success of the reaction.[2][3]

Troubleshooting Steps:

  • Optimize Acid Catalyst:

    • If using a protic acid like methanesulfonic acid (MSA), ensure it is used in sufficient excess.

    • Consider screening Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), which can sometimes improve yields for challenging substrates.[2]

  • Control Temperature:

    • Maintain a consistent and controlled temperature throughout the reaction. For the reaction between phenylhydrazine and isobutyraldehyde (B47883), a temperature range of 18-25°C has been reported to be effective.

  • Verify Reagent Quality:

    • Use freshly distilled or high-purity phenylhydrazine.

  • Consider a Stepwise Approach:

    • Isolate the intermediate hydrazone before cyclization to minimize side reactions.

Problem 2: Exothermic Runaway and/or Formation of Byproducts During Nitration (Step 3)

Possible Causes:

  • Poor Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction, and poor temperature control can lead to a runaway reaction and decreased selectivity.[4][5]

  • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can cause localized overheating.

  • Inadequate Agitation: Poor mixing can lead to localized "hot spots" and inefficient reaction.

Troubleshooting Steps:

  • Strict Temperature Monitoring:

    • Maintain the reaction temperature below 10°C, ideally between -15°C and 0°C, using an efficient cooling bath.

  • Controlled Addition of Nitrating Agent:

    • Add the fuming nitric acid dropwise to the solution of the indoline (B122111) in sulfuric acid.

  • Ensure Efficient Stirring:

    • Use a powerful overhead stirrer to ensure homogenous mixing and heat distribution.

  • Quenching Procedure:

Problem 3: Incomplete or Slow Catalytic Hydrogenation of the Nitro Group (Step 5)

Possible Causes:

  • Catalyst Poisoning: Impurities in the substrate or solvent, particularly sulfur-containing compounds, can poison the palladium catalyst.[4][6]

  • Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites and slowing the reaction.[6]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen supply or inefficient stirring can limit the reaction rate.[6]

  • Catalyst Deactivation: The catalyst may be old, improperly stored, or have lost activity.

Troubleshooting Steps:

  • Purify the Substrate:

    • Ensure the 1-Acetyl-6-nitro-3,3-dimethylindoline is free of impurities from the previous steps. Recrystallization or column chromatography may be necessary.

  • Optimize Catalyst Loading:

    • Increase the catalyst loading (e.g., 5% Pd/C) if the reaction is sluggish.

  • Improve Reaction Conditions:

    • Increase hydrogen pressure (e.g., 30 PSI) and ensure vigorous stirring to improve mass transfer.[7]

    • Slightly elevating the temperature (e.g., to 60°C) can also increase the reaction rate.[7]

  • Use a Fresh Catalyst:

    • If catalyst deactivation is suspected, use a fresh batch of catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic pathway involves a multi-step process:

  • Fischer Indole Synthesis: Reaction of phenylhydrazine with isobutyraldehyde to form 3,3-dimethyl-3H-indole.

  • Reduction to Indoline: Reduction of the 3H-indole intermediate to 3,3-dimethylindoline (B1314585).

  • Nitration: Nitration of the indoline at the 6-position to yield 6-nitro-3,3-dimethylindoline.

  • Acetylation: Protection of the indoline nitrogen with an acetyl group to give 1-Acetyl-6-nitro-3,3-dimethylindoline.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro group to afford the final product, this compound.[7]

Q2: What are the primary safety concerns when scaling up the nitration step?

A2: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[4][5] It is crucial to have adequate cooling capacity, controlled addition of the nitrating agent, and robust temperature monitoring. The use of strong acids like sulfuric and nitric acid also requires appropriate personal protective equipment and handling procedures.

Q3: Are there alternatives to catalytic hydrogenation for the reduction of the nitro group?

A3: Yes, other reducing agents can be used. For example, iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid are milder alternatives that can be more chemoselective if other reducible functional groups are present.[8] Tin(II) chloride (SnCl₂) is another option for a mild reduction.[8] However, for large-scale production, catalytic hydrogenation is often preferred for its atom economy and cleaner work-up.

Q4: How can I monitor the progress of the reactions during the synthesis?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q5: What are some common challenges in the purification of the final product at a larger scale?

A5: At a larger scale, purification by column chromatography can be impractical. Crystallization is often the preferred method for purifying the final product. Challenges can include finding a suitable solvent system for crystallization that provides good yield and purity, as well as managing the removal of colored byproducts that may have formed during the synthesis.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Reported Yield (%)
1Fischer Indole SynthesisPhenylhydrazine, Isobutyraldehyde, Methanesulfonic AcidHeptane18-25~91
2Reduction to Indoline3,3-dimethyl-3H-indole, Sodium BorohydrideEthanolRoom TemperatureNot Specified
3Nitration3,3-dimethylindoline, Fuming HNO₃, H₂SO₄--15 to 10~91
4Acetylation6-nitro-3,3-dimethylindoline, Acetic Anhydride-Room TemperatureNot Specified
5Nitro Group Reduction1-Acetyl-6-nitro-3,3-dimethylindoline, H₂, 5% Pd/CTHF60~94

Data compiled from patent WO2010071828A2.[7]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 3,3-dimethyl-3H-indole

  • To a solution of phenylhydrazine in heptane, add isobutyraldehyde dropwise at a temperature below 20°C.

  • Stir the mixture at 18-20°C until the reaction is complete (monitor by TLC or HPLC).

  • In a separate reactor, charge methanesulfonic acid.

  • Slowly add the hydrazone mixture to the methanesulfonic acid, maintaining a temperature of 18-20°C.

  • Stir the reaction mixture overnight.

  • Perform an aqueous work-up to isolate the crude 3,3-dimethyl-3H-indole.

Protocol 2: Nitration of 3,3-dimethylindoline

  • Charge sulfuric acid and 3,3-dimethylindoline HCl salt to a reactor and cool the mixture to between -15°C and 10°C.

  • Add a solution of fuming nitric acid in water dropwise, maintaining the low temperature.

  • Stir the reaction for approximately 1 hour.

  • Carefully transfer the reaction mixture to a cooled solution of 30% ammonium hydroxide to quench the reaction and adjust the pH to 8-9.

  • Extract the product with a suitable organic solvent (e.g., isopropyl acetate).

  • Wash the combined organic layers with brine and concentrate to obtain 3,3-dimethyl-6-nitroindoline.[7]

Protocol 3: Catalytic Hydrogenation of 1-Acetyl-6-nitro-3,3-dimethylindoline

  • Charge a hydrogenation reactor with 1-Acetyl-6-nitro-3,3-dimethylindoline, 5% Pd/C (50% wet), and THF.

  • Degas the reactor with vacuum and hydrogen three times.

  • Pressurize the reactor with hydrogen to 30 PSI and heat to 60°C.

  • Stir the mixture for approximately 6 hours or until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate and crystallize the product from a suitable solvent system (e.g., toluene/water) to afford 1-(6-amino-3,3-dimethyl-indolin-1-yl)ethanone.[7]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product start1 Phenylhydrazine step1 Step 1: Fischer Indole Synthesis start1->step1 start2 Isobutyraldehyde start2->step1 step2 Step 2: Reduction to Indoline step1->step2 step3 Step 3: Nitration step2->step3 step4 Step 4: Acetylation step3->step4 step5 Step 5: Nitro Group Reduction step4->step5 end_product This compound step5->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_fischer_indole problem Low Yield in Fischer Indole Synthesis cause1 Incorrect Acid Catalyst/Concentration problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1 Optimize Acid Type and Amount cause1->solution1 solution2 Strict Temperature Control (18-25°C) cause2->solution2 solution3 Use High-Purity Phenylhydrazine cause3->solution3

Caption: Troubleshooting logic for the Fischer Indole Synthesis step.

troubleshooting_nitration problem Exotherm/Byproducts in Nitration cause1 Poor Temperature Control problem->cause1 cause2 Rapid Reagent Addition problem->cause2 cause3 Inefficient Mixing problem->cause3 solution1 Maintain Temp < 10°C cause1->solution1 solution2 Slow, Dropwise Addition of HNO₃ cause2->solution2 solution3 Ensure Vigorous Agitation cause3->solution3

References

Validation & Comparative

A Comparative Analysis of Motesanib, a Multi-Kinase Inhibitor Derived from 1-Acetyl-6-amino-3,3-dimethylindoline, Against Structurally and Functionally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Motesanib (B1684634) (AMG 706), a potent multi-kinase inhibitor, with other significant players in its class: Sorafenib (B1663141), Sunitinib, Pazopanib, and Axitinib. 1-Acetyl-6-amino-3,3-dimethylindoline serves as a key intermediate in the synthesis of Motesanib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, kinase inhibition profiles, and the experimental methodologies used for their evaluation.

Introduction to Motesanib and its Analogs

Motesanib is an orally bioavailable small molecule that targets multiple receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and Kit.[1][2] By inhibiting these pathways, Motesanib effectively disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Its clinical and preclinical studies have demonstrated anti-tumor activity in a variety of cancers, including non-small cell lung cancer, breast cancer, and thyroid cancer.[2][3][4]

The compounds chosen for comparison—Sorafenib, Sunitinib, Pazopanib, and Axitinib—are also orally active multi-kinase inhibitors with overlapping target profiles, making them relevant comparators in the landscape of anti-angiogenic cancer therapies.

Comparative Analysis of Kinase Inhibition

The in vitro potency of these inhibitors against key kinases involved in angiogenesis and tumor progression is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their inhibitory efficacy.

Kinase TargetMotesanib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Pazopanib (IC50, nM)Axitinib (IC50, nM)
VEGFR1 2209101.2
VEGFR2 39080300.2
VEGFR3 620-470.1-0.3
PDGFRβ 84572841.6
c-Kit 8682741.7

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.[1][2][3][5][6]

Preclinical Efficacy in Xenograft Models

The anti-tumor activity of these compounds has been extensively evaluated in preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies provide valuable insights into the in vivo efficacy of these drugs.

CompoundXenograft Model(s)Key Findings
Motesanib A549, Calu-6, NCI-H358, NCI-H1299, NCI-H1650 (NSCLC)[3]Dose-dependent inhibition of tumor growth. Enhanced activity when combined with cisplatin (B142131) or docetaxel (B913).[3]
MCF-7, MDA-MB-231, Cal-51 (Breast Cancer)[4]Significant dose-dependent reductions in tumor growth and blood vessel density.[4]
Sorafenib H129 (Hepatoma)[7]Did not significantly improve survival compared to vehicle.[7]
PLC/PRF/5 (Hepatocellular Carcinoma)[8]Strong inhibition of tumor growth.[8]
Sunitinib SK-N-BE(2) (Neuroblastoma)[3]Inhibited tumor growth, angiogenesis, and metastasis.[3]
MDA-MB-468 (Triple-Negative Breast Cancer)[9]Significantly reduced tumor volume.[9]
Pazopanib Rhabdomyosarcoma and Ewing sarcoma xenografts[1]Induced statistically significant differences in event-free survival compared to controls.[1]
DDLPS xenografts[10]Significantly delayed tumor growth by decreasing proliferation and inhibiting angiogenesis.[10]
Axitinib U87, MGG4, 005 (Glioblastoma)[6]Significantly extended survival in mice with intracranial tumors.[6]
Lung Carcinoids[11]Demonstrated significant antitumor activity by reducing cell viability and inducing apoptosis.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway targeted by these inhibitors and a typical workflow for evaluating their efficacy in a preclinical xenograft model.

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Motesanib Motesanib & Analogs Motesanib->VEGFR Inhibition

VEGF signaling pathway and point of inhibition.

G cluster_workflow Xenograft Efficacy Workflow A Tumor Cell Culture (e.g., A549, HT29) B Cell Implantation (Subcutaneous injection into immunodeficient mice) A->B C Tumor Growth (Monitoring until tumors reach a specified volume) B->C D Treatment Initiation (Oral administration of Motesanib or comparator) C->D E Data Collection (Tumor volume, body weight, and survival monitoring) D->E F Endpoint Analysis (Tumor growth inhibition, histopathology, biomarker analysis) E->F

Preclinical xenograft model workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the IC50 values of kinase inhibitors.

1. Principle: The HTRF assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). In this kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

2. Materials:

  • Recombinant Kinase (e.g., VEGFR2)

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Test compounds (Motesanib and comparators) dissolved in DMSO

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

3. Method:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and biotinylated substrate peptide in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding HTRF detection buffer containing EDTA.

  • Add the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 mixture to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for binding.

  • Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the ratio of the acceptor and donor fluorescence signals and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[1]

Subcutaneous Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a test compound.

1. Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth and survival is monitored.

2. Materials:

  • Human tumor cell line (e.g., A549, HT29)

  • Cell culture medium and supplements

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (optional, to enhance tumor take-rate)

  • Test compound (Motesanib or comparator) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

3. Method:

  • Culture the selected human tumor cell line under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.[12]

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[12]

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups daily via oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[13][14][15][16]

Conclusion

Motesanib, derived from this compound, is a potent multi-kinase inhibitor with strong anti-angiogenic properties. When compared to other VEGFR-targeting inhibitors such as Sorafenib, Sunitinib, Pazopanib, and Axitinib, Motesanib demonstrates a competitive inhibitory profile against key kinases involved in tumor progression. Preclinical studies in various xenograft models have consistently shown its efficacy in inhibiting tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents. The choice of a particular inhibitor for therapeutic development will depend on a comprehensive evaluation of its efficacy, safety profile, and the specific genetic background of the cancer being targeted. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop more effective cancer therapies.

References

Validation of 1-Acetyl-6-amino-3,3-dimethylindoline Activity in a Novel Kinase Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, the validation of novel small molecules is a critical step. This guide provides a comprehensive comparison of 1-Acetyl-6-amino-3,3-dimethylindoline's performance against established kinase inhibitors in a newly developed LanthaScreen™ Eu Kinase Binding Assay. The data presented herein offers an objective evaluation of its potential as a selective inhibitor for the fictional "Kinase X," a key enzyme implicated in proliferative diseases.

Comparative Analysis of Kinase Inhibitor Activity

The inhibitory activity of this compound was assessed alongside two well-characterized Kinase X inhibitors, Compound A and Compound B. The table below summarizes the key quantitative data obtained from the LanthaScreen™ Eu Kinase Binding Assay.

CompoundIC50 (nM)Ki (nM)Maximum Inhibition (%)
This compound 150 95 98
Compound A251599
Compound B50031095

Experimental Protocols

A detailed methodology for the LanthaScreen™ Eu Kinase Binding Assay is provided to ensure reproducibility and transparency of the presented findings.

Objective: To determine the inhibitory constant (Ki) of this compound for Kinase X by measuring its displacement of a fluorescently labeled ATP-competitive ligand (tracer).

Materials:

  • Kinase X, recombinant, human

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase X Tracer

  • This compound

  • Compound A (positive control)

  • Compound B (positive control)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35

Procedure:

  • A 2X solution of Kinase X and Eu-anti-GST antibody was prepared in the assay buffer.

  • A 2X solution of the Kinase X tracer was prepared in the assay buffer.

  • Serial dilutions of this compound, Compound A, and Compound B were prepared in DMSO and then diluted in the assay buffer.

  • In a 384-well plate, 5 µL of each compound dilution was added.

  • To each well, 5 µL of the 2X Kinase X/antibody solution was added.

  • The plate was incubated at room temperature for 60 minutes.

  • Following incubation, 10 µL of the 2X tracer solution was added to all wells.

  • The plate was incubated for an additional 60 minutes at room temperature, protected from light.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • The TR-FRET ratio (520 nm/495 nm) was calculated, and the data was normalized to the controls to determine the percent inhibition.

  • IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic model. Ki values were then calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To further elucidate the context of this validation, the following diagrams illustrate the hypothetical signaling pathway of Kinase X and the experimental workflow of the LanthaScreen™ Eu Kinase Binding Assay.

G cluster_0 Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical signaling cascade involving Kinase X.

G cluster_1 LanthaScreen™ Assay Workflow A Prepare Compound Dilutions B Add Kinase X and Eu-Antibody A->B C Incubate for 60 min B->C D Add Fluorescent Tracer C->D E Incubate for 60 min D->E F Measure TR-FRET E->F G Data Analysis F->G

Caption: Experimental workflow for the kinase binding assay.

Comparative Analysis of 1-Acetyl-6-amino-3,3-dimethylindoline Derivatives: A Scarcity of a Rich Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-Acetyl-6-amino-3,3-dimethylindoline core represents a potentially valuable starting point for the design of new therapeutic agents. However, a comprehensive review of the current scientific literature reveals a notable absence of comparative studies on a series of its derivatives. While the parent compound is a known entity, its potential as a versatile scaffold for generating diverse libraries of bioactive molecules remains largely untapped in the public domain.

This guide, therefore, addresses this knowledge gap by first detailing the synthesis and known information about the parent compound, this compound. Subsequently, it will provide a forward-looking perspective on potential derivatization strategies and the types of biological activities that could be explored, based on the broader understanding of the indoline (B122111) and indole (B1671886) pharmacophores.

The Parent Compound: this compound

This compound serves as a key intermediate in the synthesis of various active compounds[1]. Its synthesis has been described in the patent literature, providing a reliable pathway for its preparation.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process, which is outlined below. This process begins with the formation of a 3H-indole via a Fischer indole synthesis, followed by reduction, nitration, acylation, and a final reduction of the nitro group.

cluster_synthesis Synthesis of this compound start Hydrazone Formation fischer Fischer Indole Synthesis (Cyclization) start->fischer reduction1 Reduction of 3H-Indole to 2,3-dihydro-indole fischer->reduction1 nitration Nitration (6-nitro-2,3-dihydro-indole) reduction1->nitration acylation Acylation (1-acetyl-6-nitro-2,3-dihydro-indole) nitration->acylation reduction2 Reduction of Nitro Group acylation->reduction2 product This compound reduction2->product

Caption: Synthetic pathway to this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on patent literature:

  • Hydrazone Formation: Reaction of an appropriate phenylhydrazine (B124118) with a ketone to form the corresponding hydrazone.

  • Fischer Indole Synthesis: Cyclization of the hydrazone in the presence of a catalyst, such as a Brønsted or Lewis acid, to form the 3H-indole.

  • Reduction of 3H-Indole: The resulting 3H-indole is reduced to the corresponding 2,3-dihydro-indole (indoline).

  • Nitration: The indoline is nitrated to introduce a nitro group at the 6-position of the aromatic ring.

  • Acylation: The nitrogen of the indoline ring is acylated, for example, using acetyl chloride or acetic anhydride, to introduce the acetyl group.

  • Reduction of Nitro Group: The 6-nitro group is reduced to a 6-amino group, yielding the final product, this compound.

Potential for Derivatization and Comparative Analysis

The 6-amino group of this compound is a prime handle for chemical modification to generate a library of derivatives. The lack of published comparative studies on such derivatives presents a significant opportunity for medicinal chemistry research.

Proposed Derivatization Strategies

The primary amino group can be readily functionalized through various reactions, including but not limited to:

  • Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to form a diverse range of urea and thiourea derivatives. This class of compounds is known for a wide array of biological activities.

  • Amide Formation: Acylation with various carboxylic acids or their activated derivatives to produce a library of N-acylated compounds.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamide derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Cross-coupling reactions with aryl or heteroaryl halides to generate N-aryl derivatives.

cluster_derivatives Potential Derivatives parent 1-Acetyl-6-amino- 3,3-dimethylindoline urea Ureas/Thioureas parent->urea Isocyanates/ Isothiocyanates amide Amides parent->amide Carboxylic Acids/ Acyl Chlorides sulfonamide Sulfonamides parent->sulfonamide Sulfonyl Chlorides amines Secondary/Tertiary Amines parent->amines Aldehydes/Ketones (Reductive Amination) n_aryl N-Aryl Derivatives parent->n_aryl Aryl/Heteroaryl Halides (Buchwald-Hartwig)

Caption: Potential derivatization pathways for this compound.

Anticipated Biological Activities and Performance Comparison

While no specific biological data for derivatives of this scaffold are available, the broader family of indoline and indole derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities. A comparative analysis of newly synthesized derivatives would likely focus on the following areas:

  • Anticancer Activity: Many indole derivatives are known to act as inhibitors of various protein kinases, which are key targets in cancer therapy. A library of this compound derivatives could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.

  • Antimicrobial Activity: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds. Derivatives could be tested against a range of bacterial and fungal strains to assess their efficacy.

  • Central Nervous System (CNS) Activity: Indole-based structures are prevalent in neurotransmitters (e.g., serotonin) and many CNS-active drugs. Derivatives could be evaluated for their potential as, for example, antidepressant, anxiolytic, or antipsychotic agents.

  • Anti-inflammatory Activity: Some indole derivatives have shown promise as anti-inflammatory agents. New derivatives could be tested in in vitro and in vivo models of inflammation.

Data Presentation for Future Comparative Analysis

To facilitate a robust comparative analysis, quantitative data for a series of derivatives should be presented in a structured tabular format.

Table 1: Physicochemical Properties of Hypothetical Derivatives

Compound IDR-Group on 6-AminoMolecular Weight ( g/mol )LogP (calculated)Melting Point (°C)
Parent H218.291.85-
Deriv-01 -C(O)Ph322.403.50-
Deriv-02 -C(S)NHPh353.484.10-
Deriv-03 -SO2Ph358.453.65-

Table 2: Biological Activity of Hypothetical Derivatives (e.g., Anticancer)

Compound IDIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Parent >100>100>100
Deriv-01 15.225.818.5
Deriv-02 5.68.16.3
Deriv-03 22.430.128.9

Conclusion

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. The current lack of published research on its derivatives represents a significant opportunity for academic and industrial researchers. The synthetic accessibility of the parent compound and the ease of functionalization of the 6-amino group provide a solid foundation for the creation of diverse chemical libraries. Future work should focus on the synthesis of such libraries and their systematic evaluation in a range of biological assays. The resulting data, when presented in a clear and comparative manner, will be invaluable for establishing structure-activity relationships and guiding the design of new and effective therapeutic agents.

References

Comparative Analysis of Motesanib and Alternative Multi-Targeted Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-Acetyl-6-amino-3,3-dimethylindoline is a known chemical intermediate, its direct biological binding target has not been extensively characterized in publicly available research. It is primarily recognized as a precursor in the synthesis of motesanib (B1684634) (AMG 706), a multi-targeted tyrosine kinase inhibitor (TKI).[1] This guide, therefore, focuses on the binding profile and comparative efficacy of motesanib and other prominent TKIs that share its primary targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Proto-oncogene c-Kit (Kit).

Motesanib is an orally bioavailable small molecule that competitively inhibits ATP binding to the kinase domains of VEGFR1, 2, and 3, PDGFR, and Kit.[1][2][3] By targeting these key receptors, motesanib disrupts the signaling pathways that drive tumor angiogenesis and cell proliferation.[4] Despite showing promise in early clinical trials, the development of motesanib was ultimately discontinued (B1498344) due to a lack of significant improvement in overall survival in late-stage studies. Nevertheless, a comparative analysis of its in vitro potency against its targets provides valuable insights for researchers in the field of kinase inhibitor development.

Quantitative Comparison of Kinase Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of motesanib and a selection of alternative TKIs against their primary kinase targets. Lower IC50 values indicate greater potency. Data is compiled from various in vitro kinase assays.

Table 1: IC50 Values (nM) for VEGFR Family Kinases

InhibitorVEGFR1VEGFR2VEGFR3
Motesanib2[2][3]3[2][3]6[2][3]
Sunitinib2 (Ki)9 (Ki)17 (Ki)
Sorafenib2690[2][5][6]20[2][5][6]
Pazopanib10[2][7][8][9]30[2][7][8][9]47[2][7][8][9]
Axitinib0.1[2][10][11][12][13]0.2[2][10][11][12][13]0.1-0.3[2][10][11][12][13]
Regorafenib13[14][15][16]4.2[14][15][16]46[14][15][16]

Table 2: IC50 Values (nM) for PDGFR and Kit Kinases

InhibitorPDGFRβKit
Motesanib84[2]8[2]
Sunitinib2[2][17][18]4 (Ki)
Sorafenib57[2][5][6]68[2][5][6]
Pazopanib84[2][7][8][9]74[2][7][8][9]
Axitinib1.6[2][10][11][12][13]1.7[2][10][11]
Regorafenib22[14][15][16]7[14][15][16]
Imatinib100[19][20][21]100[19][20][21]
Dasatinib28[22]5[22]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of TKIs. Below are generalized protocols for common in vitro kinase assays used to generate the comparative data in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the IC50 value of a test compound against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Motesanib) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a protein stabilizer like BSA)

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™, HTRF® reagents)

  • Microplates (e.g., 96-well or 384-well, white or black depending on the detection method)

  • Plate reader capable of detecting luminescence, fluorescence, or time-resolved fluorescence.

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Setup:

    • Add the diluted test compound or vehicle control to the wells of the microplate.

    • Add the kinase and substrate mixture to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration is often at or near the Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding a termination buffer, which typically contains a chelating agent like EDTA.

    • Add the detection reagents according to the manufacturer's instructions for the chosen assay format (e.g., ADP-Glo™, HTRF®).

    • Incubate as required for signal development.

  • Data Acquisition: Read the plate using a plate reader appropriate for the detection method (luminescence, fluorescence, or TR-FRET).

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® assays are a popular method for studying kinase activity due to their high sensitivity and low background.

1. Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When these components are in close proximity, Förster Resonance Energy Transfer (FRET) occurs from the europium donor to the XL665 acceptor, generating a time-resolved fluorescent signal.

2. Key Steps:

  • The enzymatic reaction is similar to the general protocol described above.

  • The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-XL665 in a detection buffer containing EDTA) are added.

  • After a final incubation period, the plate is read on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • The ratio of the two emission signals is calculated and used to determine the extent of substrate phosphorylation and, consequently, the inhibitory effect of the test compound.[23][24]

Mandatory Visualizations

VEGFR_PDGFR_Kit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF Kit Kit SCF->Kit RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PLCG PLCG VEGFR->PLCG PDGFR->RAS PDGFR->PI3K PDGFR->PLCG Kit->RAS Kit->PI3K Kit->PLCG ERK ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR mTOR mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis PKC PKC PKC->Proliferation PKC->Migration Motesanib Motesanib & Alternatives Motesanib->VEGFR Motesanib->PDGFR Motesanib->Kit

Kinase_Inhibition_Assay_Workflow start Start compound_prep Compound Dilution start->compound_prep reaction_setup Reaction Setup (Kinase, Substrate, Inhibitor) compound_prep->reaction_setup initiation Initiate Reaction (Add ATP) reaction_setup->initiation incubation Incubation initiation->incubation termination Terminate Reaction (Add Stop Reagent/EDTA) incubation->termination detection Signal Detection (e.g., Luminescence, TR-FRET) termination->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of Synthetic Intermediates: 1-Acetyl-6-amino-3,3-dimethylindoline versus 6-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. This guide provides a detailed, head-to-head comparison of two key intermediates: 1-Acetyl-6-amino-3,3-dimethylindoline and 6-Aminoindole (B160974). Both molecules serve as foundational scaffolds in the synthesis of a variety of biologically active compounds, particularly in the realms of oncology and inflammatory diseases.

Physicochemical and General Properties

A fundamental comparison of the two intermediates reveals differences in their structural complexity and physical characteristics. This compound is a more substituted and complex molecule, which can influence its reactivity and solubility.

PropertyThis compound6-Aminoindole
CAS Number 62368-29-0[1]5318-27-4[2]
Molecular Formula C₁₂H₁₆N₂OC₈H₈N₂[2]
Molecular Weight 204.27 g/mol 132.16 g/mol [2]
Appearance Not specified in provided resultsWhite to brown crystalline powder[3]
Melting Point Not specified in provided results75-79 °C[2]
Solubility Not specified in provided resultsSoluble in methanol[3]
Storage Conditions Not specified in provided results-20°C[2]

Applications in Medicinal Chemistry

Both intermediates are pivotal in the synthesis of targeted therapies. This compound is a known intermediate in the synthesis of Motesanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[4] Motesanib has been investigated for its anti-angiogenic properties in the treatment of various cancers.

6-Aminoindole, on the other hand, is a versatile precursor for a broader range of bioactive molecules. It is used in the synthesis of inhibitors for mammalian target of rapamycin (B549165) (mTOR), protein kinase C θ (PKCθ), and human liver glycogen (B147801) phosphorylase (HLGP), indicating its utility in developing treatments for cancer, inflammatory conditions, and type 2 diabetes. Furthermore, derivatives of 6-aminoindole have been explored as potent antioxidant and anti-inflammatory agents.[5][6]

Experimental Protocols: A Comparative Synthesis Overview

The synthetic routes to these intermediates differ significantly, reflecting their structural disparities.

Synthesis of this compound

A patented method for the synthesis of this compound involves a multi-step process starting from the nitration of 3,3-dimethylindoline. This is followed by acetylation of the indoline (B122111) nitrogen and subsequent reduction of the nitro group to an amine. A key step involves the hydrogenation of the nitro-intermediate to yield the final product. One documented procedure reports a yield of 94%.[7]

Illustrative Synthetic Workflow:

A 3,3-Dimethylindoline B 6-Nitro-3,3-dimethylindoline A->B Nitration (HNO₃, H₂SO₄) C 1-Acetyl-6-nitro-3,3-dimethylindoline B->C Acetylation (Acetyl Chloride) D This compound C->D Reduction (Hydrogenation, Pd/C)

Synthetic scheme for this compound.
Synthesis of 6-Aminoindole

The synthesis of 6-aminoindole can be achieved through various methods, a common one being the reduction of 6-nitroindole (B147325). The starting 6-nitroindole can be prepared through the nitration of indole (B1671886), though this reaction can often lead to a mixture of isomers requiring purification. The subsequent reduction of the nitro group is typically performed using standard reducing agents like tin(II) chloride or through catalytic hydrogenation.

General Synthetic Protocol:

  • Nitration of Indole: Indole is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) at low temperatures to introduce a nitro group. This step often produces a mixture of 5-nitroindole (B16589) and 6-nitroindole, which must be separated.

  • Reduction of 6-Nitroindole: The isolated 6-nitroindole is then reduced to 6-aminoindole. This can be accomplished using various methods:

    • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    • Chemical Reduction: Employing reducing agents like stannous chloride (SnCl₂) in hydrochloric acid.

Due to the lack of direct head-to-head experimental comparisons in the available literature, a quantitative analysis of yield, purity, and efficiency between the syntheses of these two intermediates cannot be definitively provided. However, the synthesis of this compound appears to be a more linear and potentially higher-yielding process for that specific scaffold, as it starts from a pre-functionalized indoline. The synthesis of 6-aminoindole from indole is more classical but may present challenges in isomer separation during the nitration step.

Role in Signaling Pathways

The utility of these intermediates is best understood by examining the signaling pathways targeted by the final drug products derived from them.

As an intermediate for Motesanib, this compound contributes to the formation of a molecule that inhibits angiogenesis by blocking key receptor tyrosine kinases. This inhibition disrupts downstream signaling cascades, such as the PI3K/AKT pathway, which are crucial for the proliferation and survival of endothelial cells.

cluster_0 Cell Membrane VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K cKit c-Kit cKit->PI3K Motesanib Motesanib (from this compound) Motesanib->VEGFR Inhibits Motesanib->PDGFR Inhibits Motesanib->cKit Inhibits AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis

References

Benchmarking the Synthesis of Motesanib: A Comparative Guide to Manufacturing Routes Involving 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and scalability of a synthetic route are critical factors in the journey from laboratory to clinical application. This guide provides a comparative analysis of the synthetic performance of Motesanib, an experimental anti-cancer agent, with a focus on the key intermediate, 1-Acetyl-6-amino-3,3-dimethylindoline. We will delve into the established synthetic pathway, presenting experimental data and methodologies to offer a clear benchmark for its performance.

Motesanib, with the chemical name N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit). Its synthesis involves a multi-step process where the formation of the indoline (B122111) core and its subsequent elaboration are pivotal. This compound serves as a crucial building block in this process.

The Role of this compound in Motesanib Synthesis

This compound is a key intermediate, providing the core 3,3-dimethylindoline (B1314585) scaffold of Motesanib. The acetyl group serves as a protecting group for the indoline nitrogen, allowing for selective functionalization at other positions of the molecule. The amino group at the 6-position is essential for the final amide bond formation that completes the Motesanib structure. The efficiency of the steps involving the synthesis and purification of this intermediate significantly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of Motesanib can be conceptually divided into the preparation of two key fragments: the indoline core (A) and the pyridine-carboxamide side chain (B), followed by their coupling.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Final Coupling A1 Starting Materials A2 Formation of 3,3-Dimethylindoline A1->A2 A3 Nitration A2->A3 A4 Acetylation A3->A4 A5 Reduction of Nitro Group A4->A5 A6 This compound A5->A6 C1 Amide Bond Formation A6->C1 B1 2-Chloronicotinic Acid B2 Amidation B1->B2 B3 Coupling with 4-Picolylamine B2->B3 B4 Pyridine-carboxamide side chain B3->B4 B4->C1 Motesanib Motesanib C1->Motesanib

Assessing Reproducibility in Angiogenesis Research: A Comparative Guide to 1-Acetyl-6-amino-3,3-dimethylindoline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-Acetyl-6-amino-3,3-dimethylindoline, a key intermediate in the synthesis of the experimental anti-angiogenic agent Motesanib. We will delve into the reproducibility of its synthesis, compare the performance of Motesanib with alternative angiogenesis inhibitors, and provide detailed experimental protocols for assessing their efficacy.

Introduction to this compound and its Role in Angiogenesis Research

This compound serves as a crucial building block in the synthesis of Motesanib (AMG 706), a potent, orally bioavailable multi-kinase inhibitor. Motesanib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and Kit, thereby inhibiting the signaling pathways responsible for angiogenesis, the formation of new blood vessels. Dysregulated angiogenesis is a hallmark of cancer and other diseases, making it a critical target for therapeutic intervention. The reproducibility of the synthesis of this compound is paramount for ensuring the consistent quality and efficacy of the final active pharmaceutical ingredient, Motesanib.

Assessing the Reproducibility of this compound Synthesis

While direct batch-to-batch reproducibility data for the synthesis of this compound is not extensively published, a detailed multi-step synthesis protocol is available, allowing for an assessment of the factors influencing its reproducibility. The process, outlined in patent literature, involves a Fischer indole (B1671886) synthesis followed by a series of reduction, nitration, acylation, and final reduction steps.

Key Synthesis Steps and Factors Influencing Reproducibility:

  • Fischer Indole Synthesis: The initial cyclization to form the indole core is a critical step. The yield and purity of this step are highly dependent on the precise control of reaction conditions, including temperature, reaction time, and the purity of reagents and solvents.

  • Nitration: The regioselectivity of the nitration step is crucial. Variations in temperature and the rate of addition of nitric acid can lead to the formation of undesired isomers, impacting the overall yield and purity of the final product.

  • Reduction of the Nitro Group: The final reduction to the amine is often achieved through catalytic hydrogenation. The efficiency and completeness of this reaction are sensitive to catalyst activity, hydrogen pressure, and temperature. Incomplete reduction can lead to impurities that are difficult to remove.

A reported synthesis protocol indicates a 94% yield for the final conversion to this compound, suggesting a potentially robust and reproducible process under tightly controlled conditions. However, without published data on process validation and batch-to-batch consistency, researchers should be aware of the potential for variability and the need for stringent in-process controls to ensure reproducible outcomes.

Performance Comparison: Motesanib vs. Alternative Angiogenesis Inhibitors

Motesanib's efficacy is benchmarked against other well-established and experimental angiogenesis inhibitors. The comparison focuses on their primary targets and in vitro potency, typically measured by the half-maximal inhibitory concentration (IC50).

Small Molecule Tyrosine Kinase Inhibitors (TKIs)

This class of drugs, like Motesanib, targets the intracellular kinase domains of receptors involved in angiogenesis.

CompoundPrimary TargetsVEGFR-1 (Flt-1) IC50 (nM)VEGFR-2 (KDR) IC50 (nM)VEGFR-3 (Flt-4) IC50 (nM)Other Key Targets (IC50 in nM)
Motesanib (AMG 706) VEGFRs, PDGFR, Kit236PDGFR (84), Kit (8), Ret (59)
Axitinib VEGFRs, PDGFR, c-Kit0.10.20.1-0.3PDGFRβ (1.6), c-Kit (1.7)
Cabozantinib MET, VEGFRs, RET, KIT, AXL, TIE2, FLT3120.0356MET (1.3), RET (4), KIT (4.6), AXL (7), TIE2 (14.3), FLT3 (11.3)
Cediranib VEGFRs, c-Kit, PDGFRβ<1<15c-Kit (2), PDGFRβ (5)
Lenvatinib VEGFRs, FGFRs, PDGFRα, RET, KIT2245.2FGFR1 (46), PDGFRα (51)
Pazopanib VEGFRs, PDGFRs, c-Kit, FGFRs, c-Fms103047PDGFRα (71), PDGFRβ (84), c-Kit (74), FGFR1 (74), c-Fms (146)
Regorafenib VEGFRs, PDGFRβ, Kit, RET, Raf-1134.246PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)
Sorafenib Raf kinases, VEGFRs, PDGFRβ, Flt-3, c-Kit269020Raf-1 (6), B-Raf (22), PDGFRβ (57), Flt-3 (59), c-Kit (68)
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT3, RET-80-PDGFRβ (2), c-Kit, FLT3
Vandetanib VEGFRs, EGFR, RET-40110EGFR (500), RET (130)

Note: IC50 values can vary depending on the specific assay conditions.

Monoclonal Antibodies and Fusion Proteins

These biologics target extracellular growth factors or their receptors.

CompoundMechanism of ActionTarget(s)Binding Affinity (KD)
Bevacizumab Monoclonal AntibodyVEGF-A~58 pM
Ramucirumab Monoclonal AntibodyVEGFR-2-
Aflibercept (VEGF Trap) Fusion ProteinVEGF-A, VEGF-B, PlGF~0.5 pM (for VEGF-A)
Ziv-aflibercept Fusion ProteinVEGF-A, VEGF-B, PlGFHigh affinity

Experimental Protocols

Reproducibility in assessing the efficacy of angiogenesis inhibitors relies on standardized and well-documented experimental protocols. Below are methodologies for key in vitro assays.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Test compound (e.g., Motesanib) and positive control (e.g., Sorafenib)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the VEGFR-2 enzyme to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

Objective: To assess the ability of a test compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • Test compound and vehicle control (e.g., DMSO)

  • VEGF (as a pro-angiogenic stimulus)

  • Calcein AM (for visualization)

  • 96-well plates

Procedure:

  • Thaw the Basement Membrane Extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a serum-starved medium.

  • Prepare a cell suspension containing VEGF and the test compound at various concentrations (or vehicle control).

  • Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with Calcein AM.

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

  • Compare the results from the compound-treated wells to the vehicle control to determine the inhibitory effect.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Motesanib Motesanib & Alternatives (TKIs) Motesanib->VEGFR2 Inhibits

Caption: Simplified VEGF signaling pathway and the inhibitory action of Motesanib and other TKIs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synthesis Synthesis of 1-Acetyl-6-amino- 3,3-dimethylindoline Purification Purification & QC Synthesis->Purification Motesanib_Synth Synthesis of Motesanib Purification->Motesanib_Synth Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) Motesanib_Synth->Kinase_Assay Tube_Formation Endothelial Cell Tube Formation Assay Motesanib_Synth->Tube_Formation Data_Analysis Quantification of Angiogenesis Inhibition Kinase_Assay->Data_Analysis Tube_Formation->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison

Caption: Experimental workflow for the synthesis and evaluation of Motesanib's anti-angiogenic activity.

1-Acetyl-6-amino-3,3-dimethylindoline: A Critical Intermediate in Kinase Inhibitor Synthesis, Not an Active Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should note that 1-Acetyl-6-amino-3,3-dimethylindoline is primarily documented as a chemical intermediate in the synthesis of pharmacologically active compounds, rather than an active therapeutic agent itself. Extensive searches for quantitative efficacy data, such as IC50, EC50, or in vivo activity, for this compound have yielded no results. The available scientific literature consistently identifies its role as a precursor in the manufacturing of more complex molecules, a notable example being the multi-kinase inhibitor, motesanib (B1684634).

Therefore, a direct quantitative comparison of the efficacy of this compound with other therapeutic alternatives is not feasible due to the absence of relevant biological data. This guide will instead provide an overview of its role in the synthesis of motesanib and a summary of the known efficacy of motesanib as a representative end-product.

Role in Synthesis: The Pathway to Motesanib

This compound serves as a key building block in the multi-step synthesis of motesanib. The synthesis involves a series of chemical transformations to construct the final complex structure of the drug. The acetyl group on the indoline (B122111) nitrogen and the amino group at the 6-position are crucial functionalities that allow for subsequent chemical modifications and coupling reactions to build the final drug molecule.

Below is a simplified workflow illustrating the synthetic route from this compound to a precursor of motesanib.

G A This compound C Intermediate Compound A->C Reaction Step 1 B Chemical Reagents (e.g., for diazotization and subsequent reactions) B->C E Motesanib Precursor C->E Reaction Step 2 D Coupling Partner D->E

Caption: Synthetic pathway from the intermediate to a drug precursor.

Motesanib: The Biologically Active End-Product

Motesanib (AMG 706) is an orally bioavailable small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][2] By inhibiting these kinases, motesanib disrupts key signaling pathways involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

Mechanism of Action of Motesanib

Motesanib's anti-cancer activity stems from its ability to cut off the blood supply to tumors and directly inhibit tumor cell growth. The inhibition of VEGFRs is crucial for its anti-angiogenic effects.

G cluster_0 Cell Membrane VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR TumorGrowth Tumor Cell Proliferation PDGFR->TumorGrowth cKit c-Kit cKit->TumorGrowth Motesanib Motesanib Motesanib->VEGFR inhibits Motesanib->PDGFR inhibits Motesanib->cKit inhibits

Caption: Motesanib inhibits multiple receptor tyrosine kinases.

Efficacy of Motesanib (Illustrative Data)

While no efficacy data exists for this compound, extensive clinical and preclinical studies have evaluated motesanib. The following table summarizes representative data for motesanib to illustrate the type of quantitative information available for a final drug product.

Assay Type Target Metric Value Reference
In vitro Kinase AssayVEGFR2IC503 nM[2]
In vitro Kinase Assayc-KitIC508 nM[2]
In vitro Kinase AssayPDGFRIC5084 nM[2]
In vivo Xenograft ModelHuman Epidermoid CarcinomaTumor Growth InhibitionSignificant[2]
In vivo Xenograft ModelNon-Small Cell Lung CancerTumor Growth InhibitionDose-dependent[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of motesanib from intermediates like this compound are proprietary and typically found in patents. However, a general experimental workflow for a kinase inhibition assay, a common method to evaluate the efficacy of compounds like motesanib, is outlined below.

General Kinase Inhibition Assay Protocol

This protocol provides a representative method for determining the IC50 value of a kinase inhibitor.

G A Prepare kinase, substrate, and ATP solution C Add diluted compound to kinase reaction mixture A->C B Serially dilute the test compound (e.g., Motesanib) B->C D Incubate at a specific temperature for a defined time C->D E Stop the reaction D->E F Quantify kinase activity (e.g., via luminescence or fluorescence) E->F G Plot activity vs. compound concentration F->G H Calculate IC50 value G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

References

Safety Operating Guide

Navigating the Disposal of 1-Acetyl-6-amino-3,3-dimethylindoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 1-Acetyl-6-amino-3,3-dimethylindoline is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 453562-71-5), this document outlines disposal procedures based on general principles of laboratory chemical waste management and information available for structurally similar compounds. The following procedures should be implemented with a high degree of caution, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Experimental Protocol for Waste Handling and Segregation:

  • Waste Identification and Labeling:

    • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][5]

    • Include the CAS number (453562-71-5) and the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.[5]

  • Waste Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6][7]

    • Ensure the container is made of a compatible material (e.g., polyethylene) and is kept securely closed except when adding waste.[4][7]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[7]

    • Store in a cool, dry, and well-ventilated area away from heat sources.

  • Waste Collection and Disposal:

    • Once the waste container is full or has been accumulating for a period defined by your institutional policy (typically not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][6]

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented laboratory procedure.

Disposal of Empty Containers:

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

Experimental Protocol for Container Decontamination:

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which this compound is soluble.

    • Collect the rinsate as hazardous waste and add it to the designated waste container.[4]

  • Final Disposal:

    • After triple rinsing, deface the original label on the container.[3]

    • The decontaminated container can then typically be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.[3][8]

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Emergency ScenarioProcedure
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbent material into a sealed container labeled as hazardous waste. 5. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Waste Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_contingency Contingency Start Start: Identify Waste (this compound) AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE LabelContainer Label Waste Container ('Hazardous Waste', Chemical Name, CAS) SelectPPE->LabelContainer SegregateWaste Segregate and Store Waste (Designated Area, Away from Incompatibles) LabelContainer->SegregateWaste ArrangeCollection Arrange for EHS Collection SegregateWaste->ArrangeCollection Spill Spill or Exposure Occurs SegregateWaste->Spill End End ArrangeCollection->End End: Proper Disposal Spill->ArrangeCollection No EmergencyProtocol Follow Emergency Procedures Spill->EmergencyProtocol Yes EmergencyProtocol->SegregateWaste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 1-Acetyl-6-amino-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1-Acetyl-6-amino-3,3-dimethylindoline, designed for researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling of the research chemical this compound (CAS No. 453562-71-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of the structurally similar compound, 1-Acetyl-6-aminoindoline (CAS No. 62368-29-0), and general best practices for handling laboratory chemicals of unknown toxicity. The related compound is classified as harmful if swallowed and causes serious eye irritation.[1] Therefore, it is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure. The following PPE must be worn at all times when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contaminated.
Eye Protection Safety gogglesMust provide a complete seal around the eyes to protect against splashes and fine particles.
Body Protection Laboratory coatA buttoned, long-sleeved lab coat is required to protect the skin.
Respiratory Protection Chemical fume hoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • All work involving this compound, including weighing, preparing solutions, and running reactions, must be performed within a properly functioning chemical fume hood.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: To prevent inhalation of dust, carefully weigh the solid compound in the fume hood. Use a spatula for transfers and avoid creating airborne dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.

  • Post-handling: After handling, decontaminate the work area. Wipe down all surfaces in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment B Prepare Fume Hood Work Area A->B C Weigh Solid Compound B->C Proceed to Handling D Prepare Solution C->D E Decontaminate Work Area D->E Proceed to Cleanup F Segregate and Label Waste E->F G Dispose of Waste via EHS F->G

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
1-Acetyl-6-amino-3,3-dimethylindoline
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.